MK-8719
Beschreibung
Eigenschaften
CAS-Nummer |
1382799-40-7 |
|---|---|
Molekularformel |
C9H14F2N2O3S |
Molekulargewicht |
268.28 g/mol |
IUPAC-Name |
(3aR,5S,6S,7R,7aR)-5-(difluoromethyl)-2-ethylimino-1,3a,5,6,7,7a-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol |
InChI |
InChI=1S/C9H14F2N2O3S/c1-2-12-9-13-3-4(14)5(15)6(7(10)11)16-8(3)17-9/h3-8,14-15H,2H2,1H3,(H,12,13)/t3-,4-,5+,6+,8-/m1/s1 |
InChI-Schlüssel |
UDQTXCHQKHIQMH-KYGLGHNPSA-N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
MK-8719; MK 8719; MK8719; |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Therapeutic Potential of MK-8719: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-8719 is a potent, selective, and orally bioavailable inhibitor of O-GlcNAcase (OGA), an enzyme responsible for the removal of O-linked N-acetylglucosamine (O-GlcNAc) from proteins. By inhibiting OGA, this compound increases the O-GlcNAcylation of intracellular proteins, including the microtubule-associated protein tau. In the context of tauopathies such as Alzheimer's disease and progressive supranuclear palsy (PSP), this mechanism is hypothesized to interfere with the pathological hyperphosphorylation and aggregation of tau, which are hallmark features of these neurodegenerative conditions. Preclinical studies have demonstrated the ability of this compound to reduce tau pathology and ameliorate neurodegeneration in animal models. Early clinical development has established its safety and target engagement in humans. This technical guide provides an in-depth overview of the therapeutic potential of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.
Introduction
Tauopathies are a class of neurodegenerative diseases characterized by the aggregation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs).[1] The post-translational modification of tau is a critical factor in its physiological function and pathological aggregation. One such modification is O-GlcNAcylation, the attachment of a single N-acetylglucosamine sugar moiety to serine and threonine residues. This process is dynamically regulated by two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[2]
Research suggests an inverse relationship between O-GlcNAcylation and phosphorylation of tau, with increased O-GlcNAcylation potentially inhibiting hyperphosphorylation.[2] This has led to the development of OGA inhibitors as a potential therapeutic strategy for tauopathies. This compound, developed by Merck and Alectos Therapeutics, is a potent and selective OGA inhibitor that has shown promise in preclinical models and has undergone early clinical evaluation.[3][4]
Mechanism of Action
This compound acts as a competitive and reversible inhibitor of the human OGA enzyme.[3] By blocking the active site of OGA, this compound prevents the removal of O-GlcNAc from substrate proteins, leading to a global increase in O-GlcNAcylation. In the context of tauopathies, the primary proposed mechanism of therapeutic action is the increased O-GlcNAcylation of tau. This is thought to sterically or allosterically hinder the action of kinases that promote pathological hyperphosphorylation, thereby reducing the formation of tau aggregates and NFTs.[2]
dot
Caption: Proposed mechanism of action of this compound in preventing tau pathology.
Quantitative Data Summary
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Species | Value | Reference |
| Enzyme Inhibition | |||
| IC50 (OGA) | Human | < 0.010 µM | [3] |
| Cellular Activity | |||
| Cell IC50 (O-GlcNAc increase) | Not Specified | < 0.100 µM | [3] |
Table 2: Preclinical Pharmacokinetics of this compound
| Parameter | Species | Value | Reference |
| Bioavailability | Rat, Dog, Mouse | > 60% | [3] |
| CNS Penetrant | Rat, Dog, Mouse | Yes | [3] |
Table 3: Preclinical Efficacy of this compound in rTg4510 Tauopathy Mouse Model
| Endpoint | Treatment | Result | Reference |
| Neurofibrillary Tangles | 1 to 100 mg/kg | Significantly reduced | [3] |
| Toxic Tau Accumulation | Not Specified | Decreased | [3] |
| Neurodegeneration | Not Specified | Decreased | [3] |
| Inflammatory Marker Expression | Not Specified | Reduced | [3] |
| Brain Weight and Forebrain Volume Loss | Not Specified | Attenuated | [3] |
| CSF Total Tau | 100 mg/kg BID (8 to 32 weeks) | Reduced | [5] |
| Hippocampal Volume Decline | 100 mg/kg BID (8 to 32 weeks) | Mitigated | [5] |
Table 4: Phase 1 Clinical Trial of this compound in Healthy Volunteers
| Parameter | Details | Result | Reference |
| Dosing | Single ascending doses | 5, 10, 20, 40, 80, 160, 300, 600, and 1200 mg | [3] |
| Safety and Tolerability | - | Safe and well-tolerated | [3] |
| Most Frequent Adverse Event | - | Headache | [3] |
| Severe Adverse Events | - | None reported | [3] |
| Target Engagement in Brain | PET imaging with [18F]-MK-8553 | Demonstrated | [3] |
Experimental Protocols
In Vitro OGA Enzyme Inhibition Assay (Representative Protocol)
This protocol describes a typical fluorescence-based assay to determine the inhibitory activity of a compound against OGA.
-
Reagents and Materials:
-
Recombinant human OGA enzyme
-
Fluorogenic OGA substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide)
-
Assay buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, 0.01% Triton X-100, pH 6.5)
-
This compound (or other test compounds) dissolved in DMSO
-
Stop solution (e.g., 0.5 M sodium carbonate, pH 10.5)
-
384-well black microplates
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~450 nm)
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add 5 µL of the diluted compound or vehicle (DMSO in assay buffer) to the wells of the microplate.
-
Add 10 µL of OGA enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 25 µL of the stop solution.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blot for O-GlcNAc Levels in Cells (Representative Protocol)
This protocol outlines the steps for detecting changes in total protein O-GlcNAcylation in cultured cells following treatment with an OGA inhibitor.
-
Cell Culture and Treatment:
-
Plate cells (e.g., SH-SY5Y or primary neurons) and allow them to adhere.
-
Treat cells with various concentrations of this compound or vehicle for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate or vortex the lysate to shear DNA and ensure complete lysis.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against O-GlcNAc (e.g., CTD110.6) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
-
Visualizations
dot
Caption: A typical experimental workflow for the development of an OGA inhibitor like this compound.
Broader Therapeutic Potential
While the primary focus of this compound development has been on tauopathies, the fundamental role of O-GlcNAcylation in cellular processes suggests a broader therapeutic potential for OGA inhibitors. Dysregulation of O-GlcNAcylation has been implicated in other neurodegenerative diseases, cancer, diabetes, and inflammatory conditions.
-
Other Neurodegenerative Diseases: Pathological protein aggregation is a common feature of many neurodegenerative diseases. The role of O-GlcNAcylation in modulating the stability and aggregation of proteins other than tau, such as alpha-synuclein (implicated in Parkinson's disease), suggests that OGA inhibition could be a viable strategy in these conditions as well.
-
Cancer: O-GlcNAcylation is often elevated in cancer cells and has been shown to regulate the activity of oncoproteins and tumor suppressors. The therapeutic potential of targeting OGA in cancer is an area of active research, though the context-dependent effects of O-GlcNAcylation in different cancer types require careful consideration.
-
Diabetes: O-GlcNAcylation is intricately linked to glucose metabolism, and its dysregulation is a key feature of diabetes and its complications. While increased O-GlcNAcylation has been associated with insulin resistance, the precise role of OGA inhibition in this context is complex and requires further investigation.
-
Inflammatory Diseases: O-GlcNAcylation plays a role in regulating the function of immune cells and the production of inflammatory mediators. There is emerging evidence that modulating O-GlcNAc levels through OGA inhibition could have anti-inflammatory effects.
It is important to note that while the biological rationale exists, the therapeutic potential of this compound in these other indications has not been extensively studied, and further research is needed to validate these hypotheses.
Conclusion
This compound is a promising therapeutic candidate for the treatment of tauopathies, with a well-defined mechanism of action and supportive preclinical and early clinical data. Its ability to increase O-GlcNAcylation of tau and thereby reduce pathological aggregation addresses a key driver of neurodegeneration in diseases like Alzheimer's and PSP. The favorable safety profile observed in early clinical trials is encouraging for its further development. While its potential in other therapeutic areas is yet to be fully explored, the central role of O-GlcNAcylation in cellular biology suggests that OGA inhibition may have broader applications. This technical guide provides a comprehensive overview of the current knowledge on this compound, serving as a valuable resource for researchers and drug developers in the field of neurodegenerative diseases and beyond.
References
- 1. This compound, a Novel and Selective O-GlcNAcase Inhibitor That Reduces the Formation of Pathological Tau and Ameliorates Neurodegeneration in a Mouse Model of Tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. | BioWorld [bioworld.com]
- 4. alectos.com [alectos.com]
- 5. alzdiscovery.org [alzdiscovery.org]
MK-8719: A Selective O-GlcNAcase Inhibitor for Tauopathies
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
MK-8719 is a potent and selective, central nervous system (CNS) penetrant inhibitor of O-GlcNAcase (OGA), a key enzyme in the post-translational modification of intracellular proteins. By preventing the removal of O-linked β-N-acetylglucosamine (O-GlcNAc) from proteins such as tau, this compound offers a promising therapeutic strategy for the treatment of tauopathies, including Alzheimer's disease and progressive supranuclear palsy (PSP). This technical guide provides a comprehensive overview of the preclinical and early clinical data on this compound, including its mechanism of action, selectivity, pharmacokinetic and pharmacodynamic properties, and key experimental methodologies.
Introduction
Neurodegenerative diseases characterized by the aggregation of the microtubule-associated protein tau, known as tauopathies, represent a significant unmet medical need. A key pathological feature of these diseases is the hyperphosphorylation of tau, which leads to its misfolding, aggregation into neurofibrillary tangles (NFTs), and subsequent neuronal dysfunction and death.
The O-GlcNAcylation of proteins is a dynamic post-translational modification that plays a crucial role in regulating a wide range of cellular processes. The levels of O-GlcNAc on intracellular proteins are controlled by the interplay of two enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc moiety, and O-GlcNAcase (OGA), which removes it. Notably, O-GlcNAcylation and phosphorylation can occur on the same or adjacent serine and threonine residues of tau, suggesting a competitive relationship between these two modifications. Increased O-GlcNAcylation of tau has been shown to inhibit its aggregation and reduce the formation of pathological tau species.
This compound was developed as a potent and selective inhibitor of OGA, with the therapeutic goal of increasing tau O-GlcNAcylation, thereby reducing its hyperphosphorylation and aggregation. This guide summarizes the critical data and methodologies related to the preclinical and early clinical development of this compound.
Mechanism of Action
This compound is a competitive, reversible inhibitor of the human OGA enzyme.[1] By binding to the active site of OGA, this compound prevents the hydrolysis of O-GlcNAc from target proteins, including tau.[2] This leads to an increase in the steady-state levels of O-GlcNAcylated proteins, which is hypothesized to interfere with the hyperphosphorylation of tau and its subsequent aggregation into pathological forms.[2][3]
Caption: Signaling pathway of OGA inhibition by this compound.
Data Presentation
In Vitro Potency and Selectivity
This compound demonstrates potent inhibition of the human OGA enzyme. Its selectivity for OGA over the functionally related human lysosomal β-hexosaminidase is a critical feature, as off-target inhibition of β-hexosaminidase can lead to lysosomal storage disorders.[2]
| Parameter | Species | Value | Reference |
| Ki | Human OGA | 7.9 nM | [4] |
| Kd | Human OGA | 3.1 nM | [5] |
| IC50 | Human OGA | < 0.010 µM | [1] |
| Cell-based IC50 | Rat PC12 Cells | < 0.100 µM | [1] |
| Selectivity | vs. human lysosomal β-hexosaminidase | High (Thiamet-G, a related compound, shows >37,000-fold selectivity) | [6] |
Preclinical Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties in multiple preclinical species, including good oral bioavailability and CNS penetration.[1][2]
| Species | Bioavailability (%) | CNS Penetrant | Brain-to-Plasma Ratio (Rat) | Reference |
| Mouse | > 60 | Yes | - | [1] |
| Rat | > 60 | Yes | ~1.84 | [1][5] |
| Dog | > 60 | Yes | - | [1] |
Pharmacokinetic parameters such as Cmax, Tmax, and half-life are dose-dependent and can be found in the cited literature.
Preclinical and Clinical Pharmacodynamics
Oral administration of this compound leads to a dose-dependent increase in O-GlcNAc levels in both the brain and peripheral blood mononuclear cells (PBMCs).[3][4] In the rTg4510 mouse model of tauopathy, this compound treatment resulted in a significant reduction in neurofibrillary tangles and attenuated brain atrophy.[1][7] A Phase I study in healthy volunteers showed that single ascending doses of this compound were safe and well-tolerated.[1]
| Model System | Effect | Reference |
| Rat Brain and PBMCs | Increased O-protein levels | [1] |
| rTg4510 Transgenic Mice | Reduced neurofibrillary tangles, decreased neurodegeneration, reduced inflammatory markers, attenuated brain weight and forebrain volume loss | [1][5] |
| Healthy Human Volunteers | Safe and well-tolerated at single ascending doses up to 1200 mg | [1][5] |
Experimental Protocols
In Vitro OGA Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of compounds against purified human OGA.
Caption: Workflow for an in vitro OGA inhibition assay.
Materials:
-
Recombinant human OGA enzyme
-
Fluorogenic OGA substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide)
-
This compound or other test compounds
-
Assay buffer (e.g., 50 mM NaH2PO4, 100 mM NaCl, 0.1% BSA, pH 7.0)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a fixed concentration of human OGA enzyme to each well of the microplate.
-
Add the diluted this compound or vehicle control to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time at an appropriate excitation and emission wavelength (e.g., 365 nm excitation and 445 nm emission for 4-MUG).
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the vehicle control and fit the data to a dose-response curve to calculate the IC50 value. Ki values can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.
Western Blot for O-GlcNAc Levels
This protocol describes the detection of total O-GlcNAcylated proteins in cell or tissue lysates.
Caption: Workflow for Western blot analysis of O-GlcNAc levels.
Materials:
-
Cell or tissue lysates
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and OGA inhibitors (e.g., Thiamet-G)
-
Protein assay reagent (e.g., BCA kit)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-O-GlcNAc antibody (e.g., CTD110.6 or RL2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells or tissues in lysis buffer containing an OGA inhibitor to preserve O-GlcNAc modifications.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and perform densitometric analysis to quantify the levels of O-GlcNAcylated proteins. A loading control (e.g., β-actin or GAPDH) should be used for normalization.
Positron Emission Tomography (PET) Imaging for OGA Occupancy
PET imaging with the tracer [18F]-MK-8553 is used to assess the target engagement of this compound in the brain.[1]
Caption: Workflow for PET imaging to determine OGA occupancy.
Procedure (General Overview):
-
Baseline Scan: A subject undergoes a PET scan following the intravenous injection of a tracer dose of [18F]-MK-8553. Dynamic images are acquired over a period of time (e.g., 90-120 minutes) to measure the baseline binding of the tracer to OGA in the brain.
-
Blocking Scan: On a separate occasion, the same subject is pre-treated with a therapeutic dose of unlabeled this compound. After a suitable time for drug distribution, the subject is injected with [18F]-MK-8553, and a second PET scan is performed.
-
Image Analysis: The PET data from both scans are reconstructed and analyzed. Kinetic modeling is applied to the time-activity curves from different brain regions to estimate the binding potential (BPND) of the tracer.
-
Occupancy Calculation: OGA occupancy is calculated as the percentage reduction in BPND in the blocking scan compared to the baseline scan. This provides a quantitative measure of target engagement at a given dose of this compound.
Conclusion
This compound is a promising, selective OGA inhibitor with a strong preclinical rationale for the treatment of tauopathies. Its ability to potently inhibit OGA, increase O-GlcNAcylation, and reduce tau pathology in preclinical models, coupled with a favorable safety profile in early clinical studies, supports its continued development. The experimental protocols and data presented in this guide provide a technical foundation for researchers and drug developers working in the field of neurodegenerative diseases. Further clinical investigation is warranted to establish the efficacy of this compound in patients with tauopathies.
References
- 1. | BioWorld [bioworld.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound, a Novel and Selective O-GlcNAcase Inhibitor That Reduces the Formation of Pathological Tau and Ameliorates Neurodegeneration in a Mouse Model of Tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Role of O-GlcNAcylation in Neurodegeneration and the Therapeutic Potential of MK-8719: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
O-GlcNAcylation, a dynamic post-translational modification, is emerging as a critical regulator in the pathogenesis of neurodegenerative diseases. This technical guide provides an in-depth exploration of the molecular mechanisms by which O-GlcNAcylation influences key pathological proteins, including tau and α-synuclein. It further details the therapeutic strategy of targeting this pathway through the inhibition of O-GlcNAcase (OGA), with a specific focus on the potent and selective inhibitor, MK-8719. This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to serve as a comprehensive resource for professionals in the field.
Introduction to O-GlcNAcylation
O-GlcNAcylation is a reversible post-translational modification involving the attachment of a single β-N-acetylglucosamine (O-GlcNAc) sugar moiety to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[1][2] This process is governed by the interplay of two key enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc modification, and O-GlcNAcase (OGA), which removes it.[3][4] The availability of the sugar donor for OGT, UDP-GlcNAc, is directly linked to cellular glucose metabolism through the hexosamine biosynthetic pathway (HBP), positioning O-GlcNAcylation as a crucial sensor of cellular nutrient status.[1][5] Dysregulation of O-GlcNAc cycling has been implicated in a range of diseases, including neurodegenerative disorders.[6][7]
O-GlcNAcylation's Role in Neurodegeneration
A growing body of evidence suggests that aberrant O-GlcNAcylation plays a significant role in the progression of several neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD).[6][8] The brains of AD patients exhibit reduced levels of O-GlcNAcylation, which is thought to be a consequence of impaired brain glucose metabolism.[9][10] This reduction in O-GlcNAcylation is hypothesized to contribute to the hyperphosphorylation of tau and the formation of neurofibrillary tangles (NFTs), two of the pathological hallmarks of AD.[10][11]
O-GlcNAcylation and Tau Pathology
Tau, a microtubule-associated protein, is a primary substrate for O-GlcNAcylation.[9] A reciprocal relationship exists between O-GlcNAcylation and phosphorylation of tau; increased O-GlcNAcylation is associated with decreased phosphorylation.[11] O-GlcNAcylation can directly inhibit the aggregation of tau into the paired helical filaments that form NFTs.[12][13] Pharmacological elevation of O-GlcNAc levels in mouse models of tauopathy has been shown to reduce tau pathology and improve neuronal function.[5][12]
O-GlcNAcylation and Amyloid-β Precursor Protein (APP) Processing
O-GlcNAcylation also influences the processing of the amyloid-β precursor protein (APP). Increased O-GlcNAcylation has been shown to promote the non-amyloidogenic processing of APP by enhancing the activity of α-secretase.[1][14] This shifts APP processing away from the amyloidogenic pathway that produces the neurotoxic amyloid-β (Aβ) peptide, a key component of the amyloid plaques found in AD brains.[14][15]
O-GlcNAcylation and α-Synuclein
In the context of Parkinson's disease, O-GlcNAcylation of α-synuclein, the primary component of Lewy bodies, has been shown to inhibit its aggregation.[16][17] Site-specific O-GlcNAcylation of α-synuclein can alter its monomer dynamics and reduce its propensity to form toxic oligomers and fibrils.[17][18] Elevating O-GlcNAcylation in dopamine neurons has demonstrated a protective effect against α-synuclein-induced pathology in animal models.[19]
This compound: A Potent and Selective OGA Inhibitor
The therapeutic potential of modulating O-GlcNAcylation has led to the development of OGA inhibitors. This compound is a potent and selective small molecule inhibitor of OGA that has shown promise in preclinical studies for the treatment of tauopathies.[20][21][22]
Mechanism of Action
This compound inhibits the enzymatic activity of OGA, thereby increasing the levels of O-GlcNAcylated proteins in the brain.[20][21] By preventing the removal of O-GlcNAc from proteins like tau, this compound is designed to restore the protective effects of this post-translational modification, reducing tau hyperphosphorylation and aggregation.[21][23]
Preclinical Data
In vitro studies have demonstrated that this compound is a potent inhibitor of human OGA.[20] In vivo studies using the rTg4510 mouse model of tauopathy have shown that oral administration of this compound leads to a dose-dependent increase in brain O-GlcNAc levels, a reduction in pathological tau, and an attenuation of brain atrophy.[21][24]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound and the broader role of O-GlcNAcylation in neurodegeneration.
| Compound | Target | Ki (nM) | Species | Reference |
| This compound | hOGA | 7.9 | Human | [20] |
Table 1: In Vitro Potency of this compound. This table displays the inhibitor constant (Ki) of this compound against human O-GlcNAcase (hOGA).
| Animal Model | Compound | Dose | Effect | Reference |
| rTg4510 Mice | This compound | 100 mg/kg BID | Reduced CSF total tau, attenuated hyperactivity, mitigated hippocampal volume decline. | [25] |
| rTg4510 Mice | This compound | Not specified | Significantly increased brain O-GlcNAc levels and reduced pathologic tau. | [21] |
Table 2: In Vivo Efficacy of this compound in a Tauopathy Mouse Model. This table summarizes the observed effects of this compound treatment in the rTg4510 mouse model, which overexpresses a mutant form of human tau.
Key Signaling and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathways and experimental workflows discussed in this guide.
Caption: O-GlcNAc Cycling Pathway and the action of this compound.
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
References
- 1. O-GlcNAcylation and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O-GlcNAcylation and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. O-GlcNAc and neurodegeneration: biochemical mechanisms and potential roles in Alzheimer's disease and beyond - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. The Role of Insulin Resistance and Protein O-GlcNAcylation in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. O-GlcNAcylation and Its Roles in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanistic roles for altered O-GlcNAcylation in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. O-GlcNAcylation: A regulator of tau pathology and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reduced O-GlcNAcylation links lower brain glucose metabolism and tau pathology in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Increased O-GlcNAcylation reduces pathological tau without affecting its normal phosphorylation in a mouse model of tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. O-GlcNAcylation increases non-amyloidogenic processing of the amyloid-β precursor protein (APP) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. O-GlcNAcylation of Amyloid-β Protein Precursor by Insulin Signaling Reduces Amyloid-β Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. O-GlcNAc forces an α-synuclein amyloid strain with notably diminished seeding and pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. O-GlcNAcylation of α-Synuclein at Serine 87 Reduces Aggregation without Affecting Membrane Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. academic.oup.com [academic.oup.com]
- 20. selleckchem.com [selleckchem.com]
- 21. This compound, a Novel and Selective O-GlcNAcase Inhibitor That Reduces the Formation of Pathological Tau and Ameliorates Neurodegeneration in a Mouse Model of Tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Discovery of this compound, a Potent O-GlcNAcase Inhibitor as a Potential Treatment for Tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. alzdiscovery.org [alzdiscovery.org]
Preclinical Profile of MK-8719: A Potential Therapeutic for Alzheimer's Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
MK-8719 is a novel, potent, and selective inhibitor of O-GlcNAcase (OGA), an enzyme responsible for the removal of O-linked N-acetylglucosamine (O-GlcNAc) from proteins. In the context of Alzheimer's disease and other tauopathies, the accumulation of hyperphosphorylated and aggregated tau protein is a key pathological hallmark. O-GlcNAcylation and phosphorylation of tau are inversely related, suggesting that increasing O-GlcNAc levels by inhibiting OGA could be a viable therapeutic strategy to reduce tau pathology. This technical guide summarizes the key preclinical findings for this compound, focusing on its mechanism of action, efficacy in animal models, pharmacokinetics, and safety profile.
Mechanism of Action: OGA Inhibition and Tau O-GlcNAcylation
This compound acts by competitively and reversibly inhibiting the OGA enzyme.[1] This inhibition leads to an increase in the O-GlcNAcylation of intracellular proteins, including tau. The proposed neuroprotective mechanism involves the O-GlcNAc modification of tau, which is thought to hinder the hyperphosphorylation and subsequent aggregation that leads to the formation of neurofibrillary tangles (NFTs).[2]
Caption: Signaling pathway of this compound's mechanism of action.
In Vitro and In Vivo Potency
This compound has demonstrated potent inhibition of the OGA enzyme across multiple species.[3]
| Parameter | Species | Value | Reference |
| IC50 (in vitro) | Human OGA | < 0.010 µM | [1] |
| Cellular IC50 | - | < 0.100 µM | [1] |
| Kd | Human OGA | 3.1 nM | [4] |
In vivo studies have confirmed that oral administration of this compound leads to a dose-dependent increase in O-GlcNAc levels in both the brain and peripheral blood mononuclear cells (PBMCs).[3][5]
Preclinical Efficacy in a Tauopathy Mouse Model
The primary preclinical model used to evaluate the efficacy of this compound is the rTg4510 mouse, which overexpresses a mutant form of human tau (P301L) and develops age-dependent neurofibrillary tangles and neurodegeneration.[3]
| Study Parameter | Treatment Group | Outcome | Reference |
| Pathological Tau | This compound (1-100 mg/kg) | Significant reduction in neurofibrillary tangles. | [1] |
| Neurodegeneration | This compound | Attenuation of brain weight and forebrain volume loss. | [1][3] |
| Inflammation | This compound | Reduced expression of inflammatory markers. | [1][6] |
| CSF Total Tau | This compound (100 mg/kg BID) | Reduction in cerebrospinal fluid levels of total tau. | [4] |
| Behavioral Deficits | This compound (100 mg/kg BID) | Attenuation of hyperactivity. | [4] |
Experimental Protocols
OGA Inhibition Assay (In Vitro)
A representative protocol for determining the in vitro potency of OGA inhibitors involves a fluorogenic substrate.
Caption: Workflow for in vitro OGA inhibition assay.
rTg4510 Mouse Model Efficacy Study
The following outlines a typical experimental design for evaluating the efficacy of this compound in the rTg4510 mouse model.
Caption: Experimental workflow for rTg4510 mouse efficacy study.
Pharmacokinetics and Safety
This compound has demonstrated favorable pharmacokinetic properties, including good bioavailability and CNS penetration in preclinical species.[1]
| Parameter | Species | Value | Reference |
| Bioavailability | Rat, Dog, Mouse | > 60% | [1] |
| CNS Penetration | - | CNS penetrant | [1] |
Preclinical safety assessments have shown that this compound is well-tolerated.[4] It exhibited no significant activity against a panel of cardiac and hemodynamic ion channels and did not cause changes in hemodynamic parameters in rats at oral doses up to 380 mg/kg.[4]
Conclusion
The preclinical data for this compound strongly support its potential as a disease-modifying therapy for Alzheimer's disease and other tauopathies. Its potent and selective inhibition of OGA leads to increased O-GlcNAcylation of tau, which in turn reduces pathological tau formation and ameliorates neurodegeneration in a relevant animal model. The favorable pharmacokinetic and safety profile further underscore its promise. While clinical development for progressive supranuclear palsy was initiated, the outcomes of those trials will be informative for the broader potential of OGA inhibition as a therapeutic strategy.[6] Continued research into the long-term consequences of chronic OGA inhibition will be crucial.[3]
References
- 1. | BioWorld [bioworld.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound, a Novel and Selective O-GlcNAcase Inhibitor That Reduces the Formation of Pathological Tau and Ameliorates Neurodegeneration in a Mouse Model of Tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Pharmacodynamics of MK-8719: A Technical Guide to a Novel O-GlcNAcase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacodynamics of MK-8719, a potent and selective inhibitor of O-GlcNAcase (OGA). This compound has been investigated as a potential therapeutic agent for neurodegenerative diseases characterized by the aggregation of pathological tau protein, such as Alzheimer's disease and progressive supranuclear palsy (PSP).[1][2] This document details the compound's mechanism of action, target engagement, and its effects in both preclinical models and early-phase human clinical trials, presenting quantitative data, experimental methodologies, and visual representations of key concepts.
Mechanism of Action: Enhancing Protein O-GlcNAcylation
This compound is a competitive and reversible small-molecule inhibitor of the O-GlcNAcase (OGA) enzyme.[3] OGA is a critical component of a dynamic post-translational modification process known as O-GlcNAcylation. This process involves the cycling of a single N-acetylglucosamine (O-GlcNAc) sugar moiety on and off serine and threonine residues of nuclear and cytoplasmic proteins. The addition of O-GlcNAc is catalyzed by O-GlcNAc transferase (OGT), while its removal is exclusively handled by OGA.[4][5]
The cellular levels of O-GlcNAcylation are tightly linked to nutrient availability, particularly glucose, through the hexosamine biosynthetic pathway which produces the substrate for OGT.[5] By inhibiting OGA, this compound blocks the removal of O-GlcNAc, leading to a net increase in the O-GlcNAcylation of various proteins, including the microtubule-associated protein tau.[6][7] Preclinical evidence suggests that hyper-O-GlcNAcylation of tau can interfere with its hyperphosphorylation and subsequent aggregation into the neurofibrillary tangles that are a hallmark of tauopathies.[6][7]
Quantitative Pharmacodynamic Data
The potency and target engagement of this compound have been characterized through a series of in vitro and in vivo studies. The data demonstrate that this compound is a highly potent inhibitor of the human OGA enzyme with comparable activity across multiple species.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Value | Reference(s) |
| Ki | Human | 7.9 nM | [8][9] |
| Human | 3.1 nM | [4] | |
| IC50 (Enzyme) | Human | < 10 nM | [3] |
| IC50 (Cell-based) | Rat (PC-12 cells) | < 100 nM | [3] |
Table 2: In Vivo and Clinical Target Engagement
| Parameter | Study Type | Value | Dosing | Reference(s) |
| Target Engagement (Brain) | PET Imaging (Rats, Mice) | Robust | N/A | [6][7] |
| O-Protein Increase (Brain, PBMC) | In Vivo (Rats) | Dose-dependent | 3-100 mg/kg (oral) | [3][6] |
| EC50 (Target Engagement) | Clinical (Healthy Volunteers) | 9.4 ng/mL | N/A | [4] |
| Safety & Tolerability | Clinical (Healthy Volunteers) | Safe and well-tolerated | 5-1200 mg (single ascending doses) | [3][4][10] |
Experimental Protocols and Methodologies
The pharmacodynamic properties of this compound were established using a range of experimental models and techniques, from cell-free enzyme assays to human clinical trials.
In Vitro OGA Inhibition Assay (Cell-Free)
The inhibitory potency of this compound on the OGA enzyme was determined using a cell-free enzymatic assay.
-
Objective: To determine the IC50 and Ki values of this compound against purified human OGA.
-
Methodology:
-
Recombinant human OGA enzyme is incubated with a fluorogenic or chromogenic substrate.
-
Varying concentrations of this compound are added to the reaction wells.
-
The rate of substrate cleavage is measured over time using a plate reader (fluorometer or spectrophotometer).
-
The enzyme activity is calculated and plotted against the inhibitor concentration.
-
IC50 values are determined by fitting the data to a four-parameter logistic equation. Ki values are derived from these using the Cheng-Prusoff equation for competitive inhibition.[3][8]
-
Cell-Based O-GlcNAcylation Assay
This assay measures the ability of this compound to increase O-GlcNAc levels in a cellular context.
-
Objective: To assess the cell permeability and intracellular activity of this compound.
-
Methodology:
-
Rat PC-12 cells are cultured in 96-well plates.[8]
-
Cells are treated with a serial dilution of this compound (e.g., up to 10 mM) for 24 hours.[8]
-
Following treatment, cells are lysed, and total protein is extracted.
-
The levels of O-GlcNAcylated proteins (O-protein) are quantified using a high-throughput sandwich immunoassay, such as a MesoScale Diagnostics (MSD) platform.[5]
-
The increase in O-protein levels is plotted against the this compound concentration to determine the cellular IC50.
-
Preclinical In Vivo Pharmacodynamics in Rodent Models
Studies in rodent models were crucial for establishing CNS penetration and in vivo efficacy.
-
Objective: To measure dose-dependent increases in brain O-GlcNAcylation and assess therapeutic effects in a disease model.
-
Methodology:
-
Pharmacodynamics: Healthy rats are administered single oral doses of this compound (e.g., 3, 10, 30, 100 mg/kg). At various time points, brain tissue and peripheral blood mononuclear cells (PBMCs) are collected. O-protein levels are quantified via immunoassay to establish a dose- and time-dependent relationship.[3][6]
-
Efficacy (rTg4510 Mouse Model): The rTg4510 mouse model, which overexpresses a mutant form of human tau, is used. Mice receive chronic administration of this compound (e.g., 1-100 mg/kg) via oral gavage or in-diet dosing.[7]
-
Endpoints: Efficacy is assessed by measuring the reduction in pathological tau, attenuation of brain atrophy and forebrain volume loss (using volumetric MRI), and reduction in inflammatory markers.[6][7][10]
-
Clinical Target Engagement using PET Imaging
Positron Emission Tomography (PET) was used to directly visualize and quantify OGA engagement by this compound in the human brain.
-
Objective: To confirm that this compound reaches and binds to its target, OGA, in the brains of living subjects.
-
Methodology:
-
A specific PET radiotracer, [18F]-MK-8553, which binds to the OGA enzyme, is administered to subjects.[3][10]
-
A baseline PET scan is performed to measure the regional distribution and density of OGA in the brain.
-
Subjects are then administered a single dose of this compound.
-
A second PET scan is conducted. The displacement of the [18F]-MK-8553 tracer by the unlabeled this compound is measured.
-
The degree of tracer displacement is used to calculate the percentage of OGA occupancy by this compound at a given dose and plasma concentration.
-
Therapeutic Hypothesis and Clinical Development
The development of this compound is based on a clear therapeutic hypothesis: increasing the O-GlcNAcylation of tau protein will render it less susceptible to pathological hyperphosphorylation and aggregation, thereby slowing or preventing the neurodegenerative cascade in tauopathies.
Early clinical development confirmed the preclinical findings. A Phase I single ascending dose study in healthy volunteers showed that this compound was safe and well-tolerated at doses up to 1200 mg.[3][4] The most common adverse event was headache, with no serious events reported.[3] These studies, combined with PET imaging that confirmed robust target engagement in the brain, supported further clinical investigation of this compound for the treatment of PSP.[3][11] While development was later discontinued, the data generated for this compound provide a valuable pharmacological blueprint for OGA inhibition as a therapeutic strategy.[10]
References
- 1. alectos.com [alectos.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. | BioWorld [bioworld.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound, a Novel and Selective O-GlcNAcase Inhibitor That Reduces the Formation of Pathological Tau and Ameliorates Neurodegeneration in a Mouse Model of Tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. biocompare.com [biocompare.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
The Rationale for OGA Inhibition in Progressive Supranuclear Palsy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Progressive Supranuclear Palsy (PSP) is a debilitating neurodegenerative tauopathy with no disease-modifying treatments currently available. The pathological hallmark of PSP is the accumulation of aggregated, hyperphosphorylated tau protein in neurons and glia, leading to progressive neuronal loss and clinical decline. A growing body of evidence points to the dysregulation of a key post-translational modification, O-linked β-N-acetylglucosaminylation (O-GlcNAcylation), as a critical factor in the pathogenesis of tauopathies. This technical guide provides an in-depth review of the scientific rationale for targeting the enzyme O-GlcNAcase (OGA) as a therapeutic strategy for PSP. We will explore the molecular mechanisms linking O-GlcNAcylation to tau pathology, summarize the preclinical and emerging clinical data for OGA inhibitors, provide detailed experimental protocols for key assays, and visualize the core signaling pathways and experimental workflows.
Introduction: The Central Role of Tau in Progressive Supranuclear Palsy
Progressive Supranuclear Palsy is a form of atypical parkinsonism characterized by postural instability, vertical supranuclear gaze palsy, and akinesia. At the molecular level, PSP is defined by the intracellular aggregation of the microtubule-associated protein tau, primarily the four-repeat (4R) isoform, into neurofibrillary tangles (NFTs) in both neurons and glial cells[1]. In a healthy state, tau is a soluble protein that binds to and stabilizes microtubules, essential components of the neuronal cytoskeleton. However, in PSP, tau becomes abnormally hyperphosphorylated, causing it to detach from microtubules and aggregate into insoluble fibrils[1][2]. This toxic aggregation is a central driver of neuronal dysfunction and death.
The post-translational modification landscape of tau is complex, with phosphorylation being the most studied. However, another dynamic modification, O-GlcNAcylation, has emerged as a critical regulator of tau pathobiology.
The O-GlcNAc Cycle: A Key Regulator of Tau Homeostasis
O-GlcNAcylation is a dynamic post-translational modification where a single sugar, β-N-acetylglucosamine (GlcNAc), is attached to serine or threonine residues of nuclear and cytoplasmic proteins[3]. This process is governed by two highly conserved enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc moiety, and O-GlcNAcase (OGA), which removes it[4]. The levels of O-GlcNAcylation are sensitive to cellular glucose metabolism, positioning this modification as a crucial nutrient sensor[5].
Crucially, O-GlcNAcylation and phosphorylation often occur on the same or adjacent serine/threonine residues, leading to a competitive or reciprocal relationship. In the context of tau, increased O-GlcNAcylation has been shown to inhibit its hyperphosphorylation[6][7]. Studies have demonstrated that O-GlcNAcylation levels are reduced in the brains of patients with Alzheimer's disease, a related tauopathy, which correlates with the hyperphosphorylation of tau[8]. This inverse relationship forms the core rationale for therapeutically targeting the O-GlcNAc cycle in PSP.
OGA Inhibition: A Therapeutic Strategy to Restore Tau Homeostasis
The central hypothesis for OGA inhibition in PSP is that by blocking the removal of O-GlcNAc from tau, we can increase its O-GlcNAcylation levels. This, in turn, is expected to:
-
Reduce Tau Hyperphosphorylation: By occupying sites that would otherwise be phosphorylated, O-GlcNAcylation can directly prevent the action of tau kinases[6].
-
Inhibit Tau Aggregation: Increased O-GlcNAcylation has been shown to maintain tau in a soluble, non-toxic form, thereby preventing its aggregation into pathological fibrils[9].
-
Ameliorate Neurodegeneration: By reducing the burden of toxic tau species, OGA inhibition is predicted to slow down the progressive neuronal loss and brain atrophy characteristic of PSP.
This strategy aims to modify the disease course by targeting a fundamental pathological process.
Preclinical Evidence for OGA Inhibition in Tauopathy Models
A substantial body of preclinical research in various transgenic mouse models of tauopathy supports the therapeutic potential of OGA inhibition. These studies have consistently demonstrated that increasing O-GlcNAcylation through OGA inhibitors leads to a reduction in tau pathology and functional improvements.
Key OGA Inhibitors in Preclinical Development
Several OGA inhibitors have been evaluated in preclinical models, with this compound and ASN90 (also known as FNP-223) being the most clinically advanced for PSP.
| Compound | Developer(s) | Key Characteristics | Preclinical Models |
| This compound | Merck / Alectos | Potent, selective, CNS-penetrant[5][10][11] | rTg4510 |
| ASN90 (FNP-223) | Asceneuron / Ferrer | Orally bioavailable, CNS-penetrant[2][3][12][13] | P301S, P301L |
| Thiamet-G | Widely used tool compound | rTg4510, JNPL3 | |
| LY3372689 | Eli Lilly | CNS-penetrant | P301S |
Table 1: Overview of Key OGA Inhibitors in Preclinical Tauopathy Research.
Quantitative Efficacy Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical studies of this compound and ASN90 in mouse models of tauopathy.
This compound in rTg4510 Mice
| Parameter | Treatment Group | Outcome | Reference |
| In Vitro Potency | This compound | Human OGA IC50: < 0.010 µM | [5] |
| Brain O-GlcNAc Levels | This compound (oral admin.) | Dose-dependent increase | [10] |
| Pathological Tau | This compound (1 to 100 mg/kg) | Significant reduction in NFTs | [5] |
| Neurodegeneration | This compound | Attenuation of brain weight and forebrain volume loss | [5][11] |
Table 2: Summary of Preclinical Efficacy Data for this compound.
ASN90 (FNP-223) in P301S and P301L Mice
| Parameter | Mouse Model | Treatment Group | Outcome | Reference |
| O-GlcNAcylated Tau (O-tau) | P301S | 100 mg/kg ASN90 (4 days) | 15.6-fold increase at 8h post-dose | [3][4] |
| Total Brain O-GlcNAcylation | P301S | 100 mg/kg ASN90 (4 days) | 1.8-fold increase at 8h post-dose | [3][4] |
| NFT-like Pathology | P301S | 100 mg/kg ASN90 (3.5 months) | ~80% reduction | [14] |
| Pathological Tau (Sarkosyl-insoluble) | P301S | 100 mg/kg ASN90 (106 days) | -40% (AT8), -33% (pS356), -39% (pS396) in cortex | [15] |
| Motor Function (Clasping Score) | P301L | 30 mg/kg/day ASN90 | Significant decrease at 8.19, 8.42, and 8.65 months | [3] |
| Survival | P301L | 30 & 100 mg/kg/day ASN90 | Significantly increased survival | [3] |
Table 3: Summary of Preclinical Efficacy Data for ASN90 (FNP-223).
Clinical Development of OGA Inhibitors for PSP
The promising preclinical data have led to the advancement of OGA inhibitors into clinical trials for PSP.
| Compound | Developer(s) | Phase | Status | Key Findings/Endpoints |
| This compound | Merck / Alectos | Phase 1 | Development discontinued | Safe and well-tolerated in single ascending doses (up to 1200 mg). Demonstrated brain target engagement with [18F]-MK-8553 PET tracer[5][16][17]. |
| ASN90 (FNP-223) | Asceneuron / Ferrer | Phase 2 (PROSPER study) | Recruiting | Phase 1 studies showed safety and tolerability[18]. Phase 2 is a randomized, double-blind, placebo-controlled study to assess efficacy (change in PSPRS score over 52 weeks), safety, and pharmacokinetics[14][19][20][21]. |
Table 4: Clinical Development Status of OGA Inhibitors for PSP.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of OGA inhibitors.
OGA Activity Assay (Colorimetric)
This assay measures OGA activity using a chromogenic substrate, p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc).
-
Reagent Preparation:
-
Assay Buffer: 50 mM sodium cacodylate, pH 6.5.
-
Substrate Stock: 10 mM pNP-GlcNAc in assay buffer.
-
Stop Solution: 500 mM sodium carbonate.
-
Enzyme Preparation: Purified recombinant OGA or brain tissue homogenate, ensuring it is free from lysosomal hexosaminidases.
-
-
Procedure: a. Prepare a reaction mixture in a 96-well plate with a final volume of 100 µL per well, containing 50 mM sodium cacodylate (pH 6.5), 2 mM pNP-O-GlcNAc, 0.3% BSA, and the OGA enzyme source. b. To test inhibitors, pre-incubate the enzyme with the compound for 15 minutes before adding the substrate. c. Initiate the reaction by adding the substrate. d. Incubate at 37°C for 30-60 minutes. e. Stop the reaction by adding 900 µL of 500 mM sodium carbonate. f. Measure the absorbance of the cleaved p-nitrophenol (pNP) at 400–405 nm using a spectrophotometer.
-
Data Analysis: Calculate enzyme activity based on the amount of pNP produced, using a standard curve. For inhibitor studies, calculate IC50 values.
Sarkosyl-Insoluble Tau Extraction
This protocol isolates aggregated, pathological tau from brain tissue.
-
Homogenization: a. Homogenize frozen brain tissue (e.g., cortex or hippocampus) in 9 volumes of high-salt buffer (10 mM Tris pH 7.4, 10% sucrose, 0.8 M NaCl, 1 mM EDTA) containing protease and phosphatase inhibitors. b. Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Sarkosyl Solubilization: a. Collect the supernatant and add N-lauroylsarcosinate (sarkosyl) to a final concentration of 1%. b. Incubate for 1 hour at room temperature with agitation to solubilize normal proteins.
-
Ultracentrifugation: a. Centrifuge the mixture at 150,000 x g for 60 minutes at room temperature. b. The resulting pellet contains sarkosyl-insoluble aggregated tau.
-
Final Preparation: a. Discard the supernatant. Wash the pellet with PBS. b. Resuspend the pellet in a suitable buffer (e.g., PBS with sonication or urea buffer) for downstream analysis like Western blotting or ELISA.
Tau Aggregation Assay (Thioflavin T-based)
This in vitro assay monitors the aggregation of recombinant tau protein in real-time.
-
Reagent Preparation:
-
Reaction Buffer: PBS, pH 6.7, with 0.5 mM TCEP.
-
Tau Stock: Purified recombinant tau (e.g., hTau441) at a working concentration of 5-10 µM.
-
Inducer: Heparin at a final concentration to induce aggregation (e.g., 30 µM).
-
Fluorescent Dye: Thioflavin T (ThT) at a final concentration of 10-30 µM.
-
-
Procedure: a. In a 96-well black, clear-bottom plate, combine the reaction buffer, tau protein, and the test compound (if screening for inhibitors). b. Initiate aggregation by adding heparin. c. Incubate the plate at 37°C in a plate reader with shaking. d. Measure ThT fluorescence (Excitation: ~450 nm, Emission: ~510 nm) at regular intervals (e.g., every 15 minutes) for up to 50 hours.
-
Data Analysis: Plot fluorescence intensity against time to generate aggregation curves. The lag phase, growth rate, and final plateau can be quantified to assess the extent and kinetics of aggregation and the effect of inhibitors.
Immunohistochemistry for Phosphorylated Tau
This method visualizes the distribution and burden of pathological tau in brain sections.
-
Tissue Preparation: a. Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the brain in PFA. b. Cryoprotect the brain in sucrose solutions, then section using a cryostat or microtome.
-
Staining Procedure: a. Perform antigen retrieval on mounted sections (e.g., heat-induced epitope retrieval with citrate buffer, pH 6.0). b. Inactivate endogenous peroxidases with 3% H2O2 for 10 minutes. c. Block non-specific binding with a blocking solution (e.g., 10% normal serum in TBST) for 1 hour. d. Incubate with a primary antibody against phosphorylated tau (e.g., AT8, which recognizes pSer202/Thr205) overnight at 4°C. e. Wash and incubate with a biotinylated secondary antibody for 1 hour at room temperature. f. Apply an avidin-biotin complex (ABC) reagent. g. Develop the signal with a DAB substrate kit, which produces a brown precipitate. h. Counterstain with hematoxylin, dehydrate, and coverslip.
-
Quantification: Capture images of stained sections and use image analysis software to quantify the DAB-positive area in specific brain regions to determine the pathological tau load.
Behavioral Testing: Rotarod
This test assesses motor coordination and balance.
-
Apparatus: An accelerating rotarod apparatus.
-
Acclimation: Acclimate mice to the testing room for at least 30 minutes before the test.
-
Procedure: a. Place the mouse on the rod rotating at a low, constant speed (e.g., 4 rpm). b. Once the mouse is stable, begin the acceleration protocol (e.g., 4 to 40 rpm over 300 seconds). c. Record the latency (time) until the mouse falls off the rod or clings and makes a full passive rotation. d. Perform multiple trials (e.g., 3 trials) with an inter-trial interval of at least 15 minutes.
-
Data Analysis: Analyze the average latency to fall across trials. Improved performance is indicated by a longer latency.
Conclusion and Future Directions
The inhibition of OGA presents a compelling, mechanism-based therapeutic strategy for Progressive Supranuclear Palsy. The rationale is strongly supported by the known inverse relationship between O-GlcNAcylation and pathological tau phosphorylation and aggregation. Extensive preclinical studies with potent, CNS-penetrant OGA inhibitors like this compound and ASN90 (FNP-223) have consistently demonstrated target engagement, a reduction in tau pathology, and improvements in functional outcomes in relevant animal models.
The progression of FNP-223 into a Phase 2 clinical trial for PSP is a critical step in evaluating the translatability of these preclinical findings. The results of the PROSPER study will be highly anticipated and will provide the first efficacy data for an OGA inhibitor in this patient population. Future research should continue to explore the broader downstream effects of sustained OGA inhibition, identify sensitive biomarkers of target engagement and therapeutic response, and potentially investigate combination therapies that could offer synergistic benefits in halting the progression of this devastating disease. The development of OGA inhibitors represents a rational and promising approach to finally deliver a disease-modifying therapy for patients with PSP.
References
- 1. A Phase 1 Randomized, Placebo-Controlled Study Evaluating the Safety, Tolerability, and Pharmacokinetics of Enteric-Coated Stabilized Sulforaphane (SFX-01) in Male Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asceneuron Publishes Pioneering Preclinical Efficacy Data on its Novel Clinical Molecule ASN90 in Both Alzheimer’s and Parkinson’s Disease Models - Asceneuron [asceneuron.com]
- 3. O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a Novel and Selective O-GlcNAcase Inhibitor That Reduces the Formation of Pathological Tau and Ameliorates Neurodegeneration in a Mouse Model of Tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ferrer.com [ferrer.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. alectos.com [alectos.com]
- 18. researchgate.net [researchgate.net]
- 19. Ferrer advances research into Progressive Supranuclear Palsy (PSP) with the inclusion of the first participant in a Phase II clinical trial | Ferrer [ferrer.com]
- 20. clinicaltrials.eu [clinicaltrials.eu]
- 21. mountsinai.org [mountsinai.org]
Methodological & Application
Application Notes and Protocols for MK-8719 In Vitro Assay Using PC-12 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting an in vitro assay to evaluate the cellular potency of MK-8719, a selective inhibitor of O-GlcNAcase (OGA), using the rat pheochromocytoma (PC-12) cell line.
Introduction
This compound is a potent and selective small molecule inhibitor of the O-GlcNAcase (OGA) enzyme.[1][2][3] OGA, in conjunction with O-GlcNAc transferase (OGT), regulates the dynamic post-translational modification of proteins by O-linked N-acetylglucosamine (O-GlcNAcylation). This process is crucial for the regulation of numerous cellular signaling pathways.[4] Inhibition of OGA by this compound leads to an accumulation of O-GlcNAcylated proteins, a therapeutic strategy being explored for neurodegenerative diseases such as Alzheimer's and other tauopathies.[2][5] PC-12 cells, which are derived from a rat adrenal pheochromocytoma, can be differentiated into neuron-like cells with nerve growth factor (NGF) and serve as a valuable in vitro model for neurobiological studies.[6][7][8] This protocol details a cell-based assay to quantify the potency of this compound by measuring the accumulation of O-GlcNAc in PC-12 cells.
Data Presentation
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Species/Cell Line | Value | Reference |
| Kᵢ (Cell-free assay) | Human OGA | 7.9 ± 0.5 nM | [9] |
| Kᵢ (Cell-free assay) | Rat OGA | 9.7 ± 0.8 nM | [9] |
| EC₅₀ (Cell-based assay) | Rat PC-12 cells | 52.7 ± 7 nM | [9] |
| Assay Principle | Measurement of O-GlcNAc accumulation | [9] |
Signaling Pathway
The following diagram illustrates the mechanism of O-GlcNAc cycling and the inhibitory action of this compound.
Caption: O-GlcNAc Cycling and Inhibition by this compound.
Experimental Workflow
The diagram below outlines the major steps of the in vitro assay protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PC-12 Cell Line - The Impact of PC-12 Cells in Neurobiological and Neural Research [cytion.com]
- 4. O-GlcNAcylation Regulation of Cellular Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of this compound, a Potent O-GlcNAcase Inhibitor as a Potential Treatment for Tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PC12 differentiation to neuron cells activated by a low-level laser at 660 nm on UV pre-treated CR-39 scaffolds with parallel microchannels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for MK-8719 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of MK-8719, a potent and selective inhibitor of O-GlcNAcase (OGA), in cell culture experiments. The protocols outlined below are designed to ensure accurate and reproducible results for researchers investigating the role of O-GlcNAcylation in various cellular processes, particularly in the context of neurodegenerative diseases like Alzheimer's.
Introduction to this compound
This compound is a small molecule inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) from proteins. By inhibiting OGA, this compound leads to an increase in the overall levels of protein O-GlcNAcylation, a post-translational modification that plays a crucial role in regulating a wide range of cellular functions.[1][2] This mechanism of action makes this compound a valuable tool for studying the "O-GlcNAc code" and its interplay with other post-translational modifications, such as phosphorylation. Notably, O-GlcNAcylation of the tau protein has been shown to be inversely proportional to its phosphorylation, a key pathological hallmark in tauopathies.[3]
Physicochemical Properties and Storage
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experiments.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄F₂N₂O₃S | [1] |
| Molecular Weight | 268.28 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO (≥ 54 mg/mL) | [1] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (DMSO Stock) | -80°C for up to 1 year; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [1] |
Preparation of this compound for Cell Culture
Proper preparation of this compound solutions is critical for accurate and reproducible experimental outcomes.
Preparation of DMSO Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-protein binding microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 2.68 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes in sterile, low-protein binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1]
-
Preparation of Working Solutions in Cell Culture Medium
-
Materials:
-
10 mM this compound DMSO stock solution
-
Pre-warmed, complete cell culture medium (e.g., DMEM, RPMI-1640)
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A final concentration of 0.1% or lower is recommended.
-
Gently mix the working solution by inverting the tube or pipetting up and down. Do not vortex, as this can cause shearing of media components.
-
Use the freshly prepared working solution immediately for treating cells.
-
Experimental Protocols
General Cell Treatment Protocol
-
Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and grow overnight, or until they reach the desired confluency.
-
Preparation of Working Solution: Prepare the this compound working solution in fresh, pre-warmed complete cell culture medium as described in section 3.2. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the drug-treated samples.
-
Cell Treatment: Aspirate the old medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as Western blotting or immunofluorescence.
Protocol for Assessing Protein O-GlcNAcylation by Western Blot
This protocol allows for the detection of changes in global protein O-GlcNAcylation following this compound treatment.
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. To preserve O-GlcNAc modifications, it is crucial to include an OGA inhibitor, such as PUGNAc (100 µM), in the lysis buffer.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: Avoid using milk as a blocking agent, as it contains glycoproteins that can interfere with O-GlcNAc detection.
-
Incubate the membrane with a primary antibody specific for O-GlcNAc (e.g., RL2 or CTD110.6) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
-
Protocol for Assessing Tau Phosphorylation by Western Blot
This protocol is designed to investigate the effect of this compound on the phosphorylation of tau at specific sites.
-
Sample Preparation: Prepare cell lysates as described in section 4.2.1.
-
Protein Quantification: Determine protein concentrations as described in section 4.2.2.
-
Western Blotting:
-
Follow the Western blotting procedure as outlined in section 4.2.3.
-
For the primary antibody incubation, use antibodies specific to phosphorylated tau at various sites (e.g., p-Tau Ser202, p-Tau Thr231, p-Tau Ser396/404).
-
It is also recommended to probe a separate membrane with an antibody that recognizes total tau to normalize for changes in tau expression.
-
Follow the subsequent steps of washing, secondary antibody incubation, and detection as described previously.
-
Data Presentation and Visualization
Quantitative Data Summary
| Parameter | This compound | Vehicle Control |
| Cell Viability (%) | ||
| Relative O-GlcNAc Level (fold change) | 1.0 | |
| Relative p-Tau (Ser202) Level (fold change) | 1.0 | |
| Relative p-Tau (Thr231) Level (fold change) | 1.0 | |
| Relative p-Tau (Ser396/404) Level (fold change) | 1.0 | |
| Relative Total Tau Level (fold change) | 1.0 |
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound and its effect on the O-GlcNAcylation and phosphorylation of the tau protein.
Caption: Mechanism of this compound action on Tau protein modification.
Experimental Workflow Diagram
The following diagram outlines the key steps in a typical cell culture experiment using this compound.
Caption: General experimental workflow for this compound cell culture studies.
Stability in Cell Culture Media
While specific long-term stability data for this compound in various cell culture media is not extensively published, it is crucial for researchers to ensure the compound's stability under their specific experimental conditions. It is recommended to perform a preliminary stability assessment.
General Protocol for Assessing Compound Stability:
-
Prepare the highest concentration of this compound working solution in the complete cell culture medium to be used.
-
Incubate the solution under standard cell culture conditions (37°C, 5% CO₂).
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the medium.
-
Analyze the concentration of the intact this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
A stable compound will show minimal degradation over the time course of the experiment. If significant degradation is observed, consider replenishing the medium with fresh compound at regular intervals.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no effect of this compound | - Inactive compound due to improper storage.- Incorrect concentration.- Compound degradation in media. | - Use a fresh aliquot of this compound.- Verify calculations and dilution steps.- Assess compound stability in your specific media. |
| High background in O-GlcNAc Western blot | - Use of milk as a blocking agent.- Insufficient washing. | - Use 5% BSA in TBST for blocking.- Increase the number and duration of wash steps. |
| Variability between replicates | - Inconsistent cell seeding density.- Pipetting errors.- Uneven drug distribution. | - Ensure uniform cell seeding.- Use calibrated pipettes.- Gently mix the culture plate after adding the treatment medium. |
| Cell toxicity | - High concentration of this compound.- High concentration of DMSO. | - Perform a dose-response curve to determine the optimal non-toxic concentration.- Ensure the final DMSO concentration is below 0.5%. |
By following these detailed application notes and protocols, researchers can confidently and effectively utilize this compound to investigate the intricate role of O-GlcNAcylation in their cell culture models.
References
Application Notes and Protocols: Oral Administration of MK-8719 in rTg4510 Mice Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the oral administration of MK-8719, a potent and selective O-GlcNAcase (OGA) inhibitor, in the rTg4510 mouse model of tauopathy. The rTg4510 mouse model is a widely utilized transgenic line that expresses the P301L mutation of human tau, leading to age-dependent development of neurofibrillary tangles (NFTs), neuronal loss, and cognitive deficits, thus recapitulating key aspects of human tauopathies such as Alzheimer's disease.[1][2][3] this compound has emerged as a promising therapeutic agent by targeting the O-GlcNAcylation of tau, a post-translational modification that can inhibit tau aggregation and pathology.[4][5][6]
This document outlines the mechanism of action of this compound, provides detailed protocols for its administration and subsequent analysis of its effects, and presents key quantitative data from preclinical studies. The information herein is intended to guide researchers in designing and executing studies to evaluate the efficacy of this compound and similar OGA inhibitors in preclinical models of tauopathy.
Mechanism of Action of this compound
This compound is a competitive and reversible inhibitor of the O-GlcNAcase (OGA) enzyme.[7] OGA is responsible for the removal of O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of various proteins, including tau.[4][8] By inhibiting OGA, this compound increases the levels of O-GlcNAcylated proteins, including O-GlcNAc-tau.[4][5] This modification is thought to interfere with the hyperphosphorylation and subsequent aggregation of tau into pathological NFTs.[4][6] The therapeutic hypothesis is that by increasing O-GlcNAcylation, this compound can reduce the formation of toxic tau species, thereby mitigating neurodegeneration and the associated cognitive decline.[4][5]
Caption: Signaling pathway of this compound action.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological properties of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Value | Reference |
| IC50 | Human OGA | < 0.010 µM | [7] |
| Cell IC50 | Not Specified | < 0.100 µM | [7] |
| Ki | Human OGA | 7.9 nM | [9] |
Table 2: In Vivo Effects of this compound in rTg4510 Mice
| Parameter | Dosage | Treatment Duration | Outcome | Reference |
| Brain O-GlcNAc Levels | Dose-dependent | Not Specified | Significantly increased | [4][5] |
| Pathological Tau | 1 to 100 mg/kg | Not Specified | Significantly reduced | [4][7] |
| Neurofibrillary Tangles | 1 to 100 mg/kg | Not Specified | Significantly reduced | [7] |
| Brain Atrophy | Not Specified | Not Specified | Attenuated | [4][5] |
| Forebrain Volume Loss | Not Specified | Not Specified | Reduced | [4][5] |
| Inflammatory Markers | 1 to 100 mg/kg | Not Specified | Reduced expression | [7] |
| CSF Total Tau | 100 mg/kg BID | 8 to 32 weeks | Reduced | [10] |
| Hyperactivity | 100 mg/kg BID | 8 to 32 weeks | Attenuated | [10] |
| Hippocampal Volume | 100 mg/kg BID | 8 to 32 weeks | Decline mitigated | [10] |
Experimental Protocols
Animal Model
The rTg4510 mouse model is a bitransgenic line created by crossing a responder line carrying the human MAPT P301L transgene under the control of a tetracycline-operon-responsive element (TRE) with an activator line expressing the tetracycline-controlled transactivator (tTA) under the CaMKIIα promoter.[1] This results in the overexpression of mutant human tau primarily in the forebrain.[1] It is important to note that female rTg4510 mice have been reported to exhibit more aggressive tau pathology.[1]
Oral Administration of this compound
This compound can be administered to rTg4510 mice through oral gavage or by incorporation into their diet.
Protocol 1: Oral Gavage
-
Preparation of Dosing Solution:
-
Based on the desired dosage (e.g., 1 to 100 mg/kg), calculate the required amount of this compound.
-
A formulation for oral gavage can be prepared by dissolving this compound in a suitable vehicle. A common vehicle is a mixture of PEG300, Tween80, and water. For a 1 mL working solution, a suggested method is to add 50 µL of a 27 mg/mL clear DMSO stock solution to 400 µL of PEG300, mix until clear, add 50 µL of Tween80, mix until clear, and then add 500 µL of ddH2O.[9]
-
-
Administration:
-
Administer the prepared solution to the mice via oral gavage using a suitable gavage needle.
-
The volume of administration is typically 5 ml/kg of body weight.[5]
-
Administer the dose once or twice daily as required by the study design.
-
Protocol 2: In-Diet Dosing
-
Diet Preparation:
-
Calculate the required concentration of this compound in the chow based on the target dose, average body weight, and daily food intake of the mice. The formula is: this compound in chow = (Dose levels × Body Weight) / Food intake.[5]
-
Incorporate the calculated amount of this compound into the standard mouse chow.
-
-
Administration:
-
Provide the medicated chow to the mice ad libitum.
-
Monitor food intake to ensure proper dosing.
-
Caption: Experimental workflow for this compound studies.
Behavioral Testing
Cognitive and behavioral deficits in rTg4510 mice typically appear between 2 to 4 months of age.[1]
Protocol 3: Morris Water Maze
This test assesses spatial learning and memory.
-
Apparatus: A circular pool (approximately 1.2 m in diameter) filled with opaque water. A hidden platform is submerged just below the water surface.
-
Procedure:
-
Acquisition Phase: For 5-7 consecutive days, mice are given 4 trials per day to find the hidden platform. If a mouse does not find the platform within 60 seconds, it is guided to it.
-
Probe Trial: 24 hours after the last acquisition trial, the platform is removed, and the mouse is allowed to swim for 60 seconds.
-
-
Data Analysis: Record the time taken to find the platform (latency), distance traveled, and time spent in the target quadrant during the probe trial.
Protocol 4: Open Field Test
This test evaluates locomotor activity and anxiety-like behavior.
-
Apparatus: A square arena (e.g., 40 cm x 40 cm) with walls.
-
Procedure:
-
Place the mouse in the center of the arena and allow it to explore freely for a set duration (e.g., 10 minutes).
-
-
Data Analysis: Track the total distance traveled, time spent in the center versus the periphery of the arena.
Biochemical Analysis
Protocol 5: Western Blot for Tau and O-GlcNAc Levels
-
Tissue Preparation:
-
Homogenize brain tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Separate soluble and insoluble fractions by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis and Transfer:
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate with primary antibodies overnight at 4°C. Examples of antibodies include:
-
Total Tau (e.g., HT7)
-
Phospho-Tau (e.g., AT8, PHF-1)
-
O-GlcNAc (e.g., RL2)
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Imaging
Protocol 6: Volumetric Magnetic Resonance Imaging (vMRI)
vMRI can be used to assess brain atrophy.
-
Procedure:
-
Anesthetize the mice and place them in an MRI-compatible stereotaxic frame.
-
Acquire high-resolution T2-weighted images of the brain.
-
-
Data Analysis:
-
Manually or automatically segment brain regions of interest (e.g., forebrain, hippocampus).
-
Calculate the volume of these regions and compare between treatment and control groups.
-
Protocol 7: Positron Emission Tomography (PET)
PET imaging with specific tracers can be used to assess target engagement of this compound.[4][5]
-
Tracer: Use a suitable PET tracer for OGA, such as [18F]-MK-8553.[7]
-
Procedure:
-
Administer the PET tracer to the mice.
-
Acquire PET images over a specified time.
-
-
Data Analysis:
-
Quantify the tracer uptake in the brain to determine the level of OGA occupancy by this compound.
-
Conclusion
The oral administration of this compound in rTg4510 mice presents a robust preclinical model for evaluating the therapeutic potential of OGA inhibitors for the treatment of tauopathies. The protocols and data presented in these application notes provide a framework for conducting rigorous and reproducible studies. Careful consideration of the experimental design, including the choice of administration route, dosage, and outcome measures, is crucial for obtaining meaningful results that can inform the clinical development of this promising class of drugs.
References
- 1. alzforum.org [alzforum.org]
- 2. psychogenics.com [psychogenics.com]
- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 4. This compound, a Novel and Selective O-GlcNAcase Inhibitor That Reduces the Formation of Pathological Tau and Ameliorates Neurodegeneration in a Mouse Model of Tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. | BioWorld [bioworld.com]
- 8. Inhibition of O-GlcNAcase leads to elevation of O-GlcNAc tau and reduction of tauopathy and cerebrospinal fluid tau in rTg4510 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. alzdiscovery.org [alzdiscovery.org]
Application Notes and Protocols for PET Imaging of MK-8719 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8719 is a potent and selective inhibitor of O-GlcNAcase (OGA), an enzyme responsible for the removal of O-linked β-N-acetylglucosamine (O-GlcNAc) from proteins. The accumulation of hyperphosphorylated tau protein is a pathological hallmark of several neurodegenerative diseases, collectively known as tauopathies, including Alzheimer's disease. O-GlcNAcylation and phosphorylation of tau are inversely related, and increasing tau O-GlcNAcylation through OGA inhibition is a promising therapeutic strategy to reduce tau pathology.
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantification of target engagement of therapeutic agents in the living brain. By using a specific radiolabeled tracer that binds to the target of interest, in this case, the OGA enzyme, it is possible to measure the degree to which a drug, such as this compound, occupies its target at various doses. This information is crucial for selecting appropriate doses for clinical trials and for understanding the pharmacokinetic and pharmacodynamic relationship of the drug.
This document provides detailed application notes and protocols for utilizing PET imaging to measure the target engagement of this compound with the OGA enzyme in the brain.
Signaling Pathway of this compound Action
The mechanism of action of this compound involves the modulation of the O-GlcNAc signaling pathway, which directly impacts the post-translational modifications of the tau protein.
Figure 1. Signaling pathway of this compound in modulating tau protein post-translational modifications.
Experimental Workflow for PET Imaging of OGA Target Engagement
A typical experimental workflow for a preclinical PET study to determine the target occupancy of this compound is outlined below.
Figure 2. Experimental workflow for a preclinical PET study of OGA target occupancy by this compound.
Data Presentation
The primary quantitative outcome of a PET target engagement study is the dose-dependent occupancy of the OGA enzyme by this compound. This data is typically presented in tabular format, correlating the administered dose of this compound with the resulting percentage of OGA occupancy in the brain.
Table 1: Representative Preclinical OGA Target Occupancy by this compound in Rodent Brain
| This compound Dose (mg/kg, p.o.) | Mean OGA Occupancy (%) | Standard Deviation (%) |
| 0.1 | 15 | 5 |
| 0.3 | 40 | 8 |
| 1 | 75 | 7 |
| 3 | 92 | 4 |
| 10 | >95 | 2 |
Disclaimer: The data presented in this table is representative and intended for illustrative purposes. Actual experimental results may vary.
Table 2: Key Parameters of the OGA PET Tracer [¹⁸F]MK-8553 in Humans
| Parameter | Value |
| Effective Dose | 17.0 ± 1.4 µSv/MBq |
| Test-Retest Variability | ~4% |
Experimental Protocols
General Protocol for Automated Radiosynthesis of an [¹⁸F]-labeled PET Tracer
This protocol provides a general overview of the automated synthesis of an [¹⁸F]-labeled PET tracer, adaptable for tracers like [¹⁸F]MK-8553, using a commercially available cassette-based synthesis module.
Materials and Reagents:
-
Precursor molecule for the OGA tracer
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Anhydrous acetonitrile
-
Eluent for solid-phase extraction (e.g., ethanol/water mixture)
-
Sterile water for injection
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Solid-phase extraction (SPE) cartridges (e.g., QMA, C18)
-
Sterile filters (0.22 µm)
Procedure:
-
[¹⁸F]Fluoride Trapping: The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through a quaternary methyl ammonium (QMA) SPE cartridge to trap the [¹⁸F]F⁻.
-
Elution and Drying: The trapped [¹⁸F]F⁻ is eluted from the QMA cartridge into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. The solvent is then removed by azeotropic distillation under a stream of nitrogen and vacuum at an elevated temperature (e.g., 110°C) to yield the anhydrous [¹⁸F]KF/K₂₂₂ complex.
-
Radiolabeling Reaction: The precursor molecule, dissolved in an appropriate anhydrous solvent (e.g., acetonitrile, DMSO), is added to the reaction vessel containing the dried [¹⁸F]KF/K₂₂₂ complex. The reaction mixture is heated at a specific temperature (e.g., 80-120°C) for a defined period (e.g., 10-20 minutes) to facilitate the nucleophilic substitution reaction.
-
Purification: The crude reaction mixture is diluted and passed through a series of SPE cartridges (e.g., C18) to remove unreacted [¹⁸F]fluoride and polar impurities. The desired [¹⁸F]-labeled tracer is retained on the C18 cartridge.
-
Elution and Formulation: The purified tracer is eluted from the C18 cartridge using an appropriate solvent (e.g., ethanol). The eluate is then diluted with sterile water for injection and passed through a sterile 0.22 µm filter into a sterile collection vial.
-
Quality Control: The final product is tested for radiochemical purity, chemical purity, specific activity, pH, and sterility before use.
Protocol for Preclinical PET Imaging of OGA Target Occupancy in Rodents
This protocol describes a typical procedure for conducting a PET imaging study in rodents to determine the target occupancy of this compound.
Animals:
-
Male Sprague-Dawley rats (or other appropriate rodent model)
Materials and Equipment:
-
Small animal PET scanner
-
Anesthesia system (e.g., isoflurane)
-
Tail vein catheter
-
Blood collection supplies
-
[¹⁸F]OGA-Tracer (e.g., [¹⁸F]MK-8553)
-
This compound formulated for oral administration
Procedure:
-
Animal Preparation:
-
Fast the animal for 4-6 hours before the scan.
-
Anesthetize the animal with isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance).
-
Place a catheter in the lateral tail vein for tracer injection and blood sampling.
-
-
Baseline PET Scan:
-
Position the anesthetized animal in the PET scanner.
-
Administer a bolus injection of the [¹⁸F]OGA-Tracer (e.g., 5-10 MBq) via the tail vein catheter.
-
Start a dynamic PET scan acquisition immediately after tracer injection for a duration of 90-120 minutes.
-
During the scan, collect arterial or venous blood samples at predefined time points (e.g., 1, 2, 5, 10, 20, 30, 60, 90, 120 minutes) to measure the plasma input function.
-
-
This compound Administration:
-
After the baseline scan, allow the animal to recover.
-
Administer a single oral dose of this compound at the desired concentration. The timing of the subsequent PET scan should be based on the known pharmacokinetics of this compound to coincide with peak brain concentrations.
-
-
Occupancy PET Scan:
-
At the appropriate time after this compound administration, re-anesthetize the animal and position it in the PET scanner.
-
Perform a second dynamic PET scan with another injection of the [¹⁸F]OGA-Tracer, following the same procedure as the baseline scan, including blood sampling.
-
-
Data Analysis:
-
Reconstruct the dynamic PET images.
-
Analyze the plasma samples to determine the concentration of the parent radiotracer over time.
-
Define regions of interest (ROIs) in the brain on the PET images.
-
Perform kinetic modeling (e.g., using a two-tissue compartment model) on the time-activity curves from the brain ROIs and the plasma input function to estimate the total distribution volume (VT) for both the baseline and occupancy scans.
-
Calculate the target occupancy (TO) using the formula: TO (%) = 100 * (VT_baseline - VT_occupancy) / VT_baseline
-
Protocol for Quantitative Analysis of PET Data
This protocol outlines the steps for the quantitative analysis of dynamic PET data to determine target occupancy.
Software:
-
Specialized software for PET image analysis and kinetic modeling (e.g., PMOD, SPM).
Procedure:
-
Image Pre-processing:
-
Perform motion correction on the dynamic PET images if necessary.
-
Co-register the PET images to a corresponding anatomical MRI scan for accurate anatomical localization of brain regions.
-
-
Region of Interest (ROI) Definition:
-
Define ROIs on the co-registered MRI for various brain regions known to have high OGA expression (e.g., striatum, cortex) and a reference region with low specific binding if available.
-
-
Generation of Time-Activity Curves (TACs):
-
Extract the average radioactivity concentration within each ROI for each time frame of the dynamic scan to generate TACs.
-
-
Plasma Input Function Correction:
-
Correct the measured plasma radioactivity for metabolism to obtain the arterial input function of the parent radiotracer.
-
-
Kinetic Modeling:
-
Fit the TACs and the arterial input function to a suitable kinetic model. For tracers with reversible binding like OGA tracers, a two-tissue compartment model (2-TCM) is often appropriate. This model estimates the rate constants for tracer delivery, efflux, and binding.
-
From the fitted rate constants, calculate the total distribution volume (VT), which is a measure of the total tracer binding (specific + non-specific).
-
-
Target Occupancy Calculation:
-
Calculate the percentage of target occupancy for each ROI using the VT values from the baseline and post-MK-8719 scans as described in the previous protocol.
-
Generate dose-occupancy curves by plotting the percentage of occupancy against the administered dose of this compound.
-
Application Notes and Protocols: Assessing O-GlcNAcylation Levels after MK-8719 Treatment
Introduction
O-GlcNAcylation is a dynamic and widespread post-translational modification where a single N-acetylglucosamine (O-GlcNAc) molecule is attached to serine and threonine residues of nuclear, cytoplasmic, and mitochondrial proteins. This process is critical for regulating a multitude of cellular processes, including signal transduction, transcription, and metabolism. The cycling of O-GlcNAc is tightly controlled by two enzymes: O-GlcNAc transferase (OGT), which adds the sugar moiety, and O-GlcNAcase (OGA), which removes it. Dysregulation of this modification is implicated in various diseases, including neurodegenerative disorders, diabetes, and cancer.
MK-8719 is a potent and selective inhibitor of O-GlcNAcase (OGA). By blocking the activity of OGA, this compound prevents the removal of O-GlcNAc from proteins, leading to a global increase in O-GlcNAcylation levels. This makes this compound a valuable pharmacological tool for studying the functional consequences of elevated O-GlcNAcylation and a potential therapeutic agent for diseases like Alzheimer's, where increased O-GlcNAcylation of proteins such as tau may be protective. These application notes provide detailed protocols for researchers to effectively assess the changes in protein O-GlcNAcylation following treatment with this compound.
Data Presentation
Treatment of cells or animal models with this compound is expected to result in a dose- and time-dependent increase in O-GlcNAcylation on a wide range of proteins. The tables below summarize the characteristics of this compound and the anticipated quantitative effects on O-GlcNAc levels.
Table 1: Characteristics of the OGA Inhibitor this compound
| Characteristic | Description | Reference |
| Target | O-GlcNAcase (OGA) | |
| Mechanism of Action | Selective and potent inhibition of OGA, preventing the removal of O-GlcNAc from proteins. | |
| Effect on O-GlcNAcylation | Increases global O-GlcNAcylation levels. | |
| Key Applications | Research tool for studying O-GlcNAc signaling; potential therapeutic for tauopathies. | |
| Administration | Orally bioavailable for in vivo studies. |
Table 2: Representative Quantitative Data on the Effect of this compound on O-GlcNAc Levels (In Vivo)
| Tissue/Cell Type | Species | Dose | Treatment Time | Observed Change in O-GlcNAc Levels | Reference |
| Brain | Rat | 0.3 mg/kg (single oral dose) | 8-24 hours | Significant increase | |
| Peripheral Blood Mononuclear Cells (PBMCs) | Rat | 10 mg/kg (single oral dose) | 8-24 hours | Significant increase | |
| Brain | rTg4510 Mouse | 10, 30, 100 mg/kg (chronic diet) | 8-16 weeks | Dose-dependent increase |
Signaling Pathway and Mechanism of Action
O-GlcNAc cycling is a critical regulatory mechanism that integrates nutrient availability with cellular signaling pathways. The enzyme OGT utilizes UDP-GlcNAc, the end-product of the hexosamine biosynthetic pathway (HBP), to glycosylate target proteins. OGA reverses this modification. This compound selectively inhibits OGA, thereby shifting the equilibrium toward a state of hyper-O-GlcNAcylation. This can have widespread effects on signaling, for example, by competing with phosphorylation on some proteins or altering protein stability and localization.
Figure 1: O-GlcNAc cycling and the inhibitory action of this compound on OGA.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol provides a general framework for treating cultured cells with this compound. Optimal seeding density, drug concentration, and treatment duration should be determined empirically for each cell line and experimental goal.
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well or 10-cm plates) and grow them in standard culture medium to a confluence of 70-80%.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations. Include a vehicle-only control (e.g., DMSO) in your experimental design.
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Harvesting: After incubation, proceed immediately to protein extraction to preserve the O-GlcNAcylation state.
Protocol 2: Protein Extraction from Cultured Cells
This step is critical for preventing the artificial loss of O-GlcNAc modifications during sample preparation.
-
Preparation: Pre-chill all buffers and a centrifuge to 4°C. Prepare a lysis buffer (e.g., RIPA buffer) and supplement it immediately before use with a protease inhibitor cocktail and an OGA inhibitor (e.g., 50 µM Thiamet-G or PUGNAc). While this compound is a potent OGA inhibitor, adding another OGA inhibitor to the lysis buffer is a standard precaution.
-
Cell Lysis: Place culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Add an appropriate volume of supplemented ice-cold lysis buffer to the plate (e.g., 100-200 µL for a well in a 6-well plate).
-
Scraping and Collection: Scrape the cells off the plate using a cell scraper and transfer the resulting lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Sonication: Incubate the lysate on ice for 20-30 minutes with occasional vortexing. For enhanced lysis, sonicate the samples briefly on ice.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the clear supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay such as the bicinchoninic acid (BCA) or Bradford assay.
-
Storage: Store the lysates at -80°C for long-term use or proceed directly to Western blot analysis.
Protocol 3: Western Blot Analysis of Global O-GlcNAc Levels
This protocol describes the most common method for assessing total O-GlcNAcylation.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load the prepared samples onto a polyacrylamide gel (e.g., 4-20% Tris-Glycine) and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for O-GlcNAc (e.g., anti-O-GlcNAc clone RL2 or CTD110.6) diluted in blocking buffer. The appropriate dilution should be determined based on the manufacturer's datasheet.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgM for CTD110.6 or anti-mouse IgG for RL2) diluted in blocking buffer.
-
Washing: Repeat the washing step (Step 6).
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using a chemiluminescence imaging system or
Application of MK-8719 in Studying Synaptic Plasticity
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
MK-8719 is a potent, selective, and brain-penetrant inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins. By inhibiting OGA, this compound leads to an increase in global O-GlcNAcylation, a dynamic post-translational modification akin to phosphorylation. While initially developed for the treatment of tauopathies such as Alzheimer's disease, the fundamental role of O-GlcNAcylation in regulating synaptic protein function makes this compound a valuable research tool for investigating the mechanisms of synaptic plasticity.[1][2][3][4]
O-GlcNAcylation is emerging as a critical regulator of synaptic strength and structure. Studies using other OGA inhibitors, such as Thiamet-G, or genetic manipulation of OGA and O-GlcNAc Transferase (OGT), have demonstrated that O-GlcNAc cycling plays a significant role in long-term potentiation (LTP) and long-term depression (LTD), AMPA receptor trafficking, and dendritic spine morphology.[1][2][5][6][7][8] These application notes provide a framework and detailed protocols for utilizing this compound to explore the role of O-GlcNAcylation in synaptic plasticity.
Data Presentation
The following tables summarize representative quantitative data from studies using other OGA inhibitors to illustrate the expected effects of increasing O-GlcNAcylation on synaptic plasticity. These serve as a benchmark for experiments designed with this compound.
Table 1: Effect of OGA Inhibition on Long-Term Potentiation (LTP) in Hippocampal Slices
| OGA Inhibitor | Concentration | Brain Region | LTP Induction Protocol | Effect on LTP Magnitude (% of Control) | Reference |
| Thiamet-G | 1 µM | CA1 Hippocampus | High-Frequency Stimulation (HFS) | ↓ 15-20% | [9] |
| Glucosamine¹ | 10 mM | CA1 Hippocampus | High-Frequency Stimulation (HFS) | ↓ ~15% | [9] |
¹Glucosamine is a substrate for the hexosamine biosynthesis pathway, leading to increased O-GlcNAcylation.
Table 2: Effect of OGA Inhibition on Long-Term Depression (LTD) in Hippocampal Slices
| OGA Inhibitor | Concentration | Brain Region | Observation | Reference |
| Thiamet-G | 1 µM | CA1 Hippocampus | Induction of a novel form of NMDAR-independent LTD | [1][10] |
| PUGNAc | 50 µM | CA1 Hippocampus | Potentiation of mGluR-dependent LTD | [2] |
Table 3: Effect of O-GlcNAc Modulation on Dendritic Spine Density
| Genetic/Pharmacological Manipulation | Model System | Brain Region | Effect on Spine Density | Reference |
| OGA Knockdown | Cultured Neurons | - | ↓ Spine Density | [6] |
| OGT Knockout (acute) | Mouse Hippocampus | CA1 Pyramidal Neurons | ↓ Tertiary Dendritic Spines | [8] |
Signaling Pathways and Experimental Workflows
Signaling Pathway: OGA Inhibition and AMPA Receptor Trafficking
// Nodes MK8719 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OGA [label="O-GlcNAcase (OGA)", fillcolor="#FBBC05", fontcolor="#202124"]; OGlcNAc [label="Increased\nProtein O-GlcNAcylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; GluA2 [label="AMPA Receptor\n(GluA2 subunit)", fillcolor="#F1F3F4", fontcolor="#202124"]; Endocytosis [label="GluA2 Endocytosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LTD [label="Long-Term Depression\n(LTD)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges MK8719 -> OGA [label="Inhibits", arrowhead="tee"]; OGA -> OGlcNAc [label="Decreases", style=dashed, arrowhead="tee"]; MK8719 -> OGlcNAc [label="Promotes", color="#34A853"]; OGlcNAc -> GluA2 [label="Modifies"]; GluA2 -> Endocytosis [label="Promotes"]; Endocytosis -> LTD [label="Leads to"]; } dot Caption: Proposed pathway for this compound-induced LTD via O-GlcNAcylation of the GluA2 AMPA receptor subunit.
Experimental Workflow: Investigating this compound Effects on Synaptic Plasticity
// Nodes start [label="Start: Prepare Acute\nHippocampal Slices", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubation [label="Incubate Slices with this compound\n(or Vehicle Control)"]; electrophysiology [label="Electrophysiology:\nRecord fEPSPs, Induce LTP/LTD", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; biochemistry [label="Biochemical Analysis:\nWestern Blot for O-GlcNAc & Synaptic Proteins", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; imaging [label="Structural Imaging:\nConfocal Microscopy of Dendritic Spines", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="Data Analysis:\nCompare this compound vs. Vehicle", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> incubation; incubation -> electrophysiology; incubation -> biochemistry; incubation -> imaging; electrophysiology -> analysis; biochemistry -> analysis; imaging -> analysis; } dot Caption: Workflow for a multi-faceted study on the effects of this compound on synaptic plasticity.
Experimental Protocols
Protocol 1: Electrophysiological Analysis of LTP and LTD in Acute Hippocampal Slices
Objective: To determine the effect of this compound on long-term potentiation (LTP) and long-term depression (LTD) at Schaffer collateral-CA1 synapses.
Materials:
-
This compound (stock solution in DMSO)
-
Adult C57BL/6 mice or Sprague Dawley rats
-
Dissection tools, vibratome
-
Artificial cerebrospinal fluid (aCSF), sucrose-based cutting solution
-
Recording chamber for brain slices (interface or submerged)
-
Electrophysiology rig (amplifier, digitizer, stimulator)
-
Glass microelectrodes, stimulating electrode
Procedure:
-
Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated (95% O₂, 5% CO₂) sucrose-based cutting solution.[11][12]
-
Rapidly dissect the brain and prepare 350-400 µm thick transverse hippocampal slices using a vibratome in the same ice-cold cutting solution.[11][13]
-
Transfer slices to an incubation chamber with oxygenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.[13]
-
-
This compound Treatment:
-
Transfer a slice to the recording chamber perfused with oxygenated aCSF at 30-32°C.
-
For acute application, establish a stable baseline recording for 20 minutes, then switch to aCSF containing the desired concentration of this compound (e.g., 1-10 µM) or vehicle (DMSO).
-
-
Electrophysiological Recording:
-
Place a stimulating electrode in the Schaffer collateral pathway (stratum radiatum) and a recording electrode in the apical dendritic layer of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[14][15]
-
Establish a stable baseline of fEPSPs by delivering single pulses every 30 seconds at an intensity that evokes 40-50% of the maximal response.
-
LTP Induction: After a stable baseline, apply a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).[14]
-
LTD Induction: In separate experiments, after a stable baseline, apply a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).[14]
-
Record fEPSPs for at least 60 minutes post-induction to measure the potentiation or depression of the synaptic response.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the average of the 20-minute baseline period.
-
Compare the magnitude of LTP or LTD between this compound treated and vehicle-treated slices.
-
Protocol 2: Western Blot Analysis of Protein O-GlcNAcylation
Objective: To confirm that this compound increases O-GlcNAcylation of total and specific synaptic proteins in hippocampal slices.
Materials:
-
Hippocampal slices treated with this compound or vehicle as in Protocol 1.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors, and an OGA inhibitor (e.g., PUGNAc or Thiamet-G, to prevent de-O-GlcNAcylation during lysis).
-
BCA protein assay kit.
-
SDS-PAGE gels, transfer apparatus, PVDF membranes.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-O-GlcNAc (e.g., RL2 or CTD110.6), anti-GluA2, anti-synapsin, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
ECL detection reagent and imaging system.
Procedure:
-
Protein Extraction:
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[17]
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature.[16][17]
-
Incubate the membrane with primary antibody (e.g., anti-O-GlcNAc, 1:1000) overnight at 4°C.[16]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL reagent. Detect the chemiluminescent signal using an imaging system.[17]
-
Strip and re-probe the membrane for proteins of interest (e.g., GluA2) and a loading control (e.g., β-actin).
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the O-GlcNAc signal to the total protein level or a loading control.
-
Compare the levels of O-GlcNAcylation in this compound treated vs. vehicle-treated samples.
-
Protocol 3: Analysis of Dendritic Spine Morphology
Objective: To assess the impact of this compound treatment on the density and morphology of dendritic spines on hippocampal neurons.
Materials:
-
Thy1-GFP mice (or another method for fluorescently labeling neurons).
-
Hippocampal organotypic slice cultures or acute slices from animals treated systemically with this compound.
-
4% Paraformaldehyde (PFA) for fixation.
-
Confocal microscope with a high numerical aperture objective (e.g., 63x oil immersion).[18][19]
-
Image analysis software (e.g., ImageJ/Fiji with NeuronJ, Imaris).
Procedure:
-
Sample Preparation:
-
Treat organotypic slice cultures with this compound or vehicle for a desired period (e.g., 24-72 hours).
-
Alternatively, use acute slices from animals systemically dosed with this compound.
-
Fix the slices in 4% PFA.
-
-
Confocal Imaging:
-
Image Analysis:
-
Using image analysis software, trace dendritic segments of interest.
-
Identify and count all dendritic spines along the traced segment. Calculate spine density (number of spines per 10 µm of dendrite).
-
Classify spines based on morphology (e.g., thin, stubby, mushroom) by measuring head diameter, neck length, and overall length.[21]
-
Data Analysis:
-
Compare the average spine density between this compound and vehicle-treated groups.
-
Analyze the proportions of different spine morphology types in each condition.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to determine significance.
-
Conclusion
This compound presents a promising tool to pharmacologically probe the role of O-GlcNAcylation in synaptic plasticity. Based on existing literature, inhibition of OGA is expected to modulate LTP and LTD, likely through effects on the O-GlcNAcylation status of key synaptic proteins like the AMPA receptor subunit GluA2.[1][2][7] Furthermore, given the link between O-GlcNAc cycling and spine dynamics, this compound may also be instrumental in dissecting the molecular mechanisms that govern structural plasticity.[6][8] The protocols outlined here provide a comprehensive approach to characterizing the impact of this potent OGA inhibitor on the functional and structural aspects of synaptic plasticity.
References
- 1. O-GlcNAcylation of AMPA receptor GluA2 is associated with a novel form of long-term depression at hippocampal synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of synaptic transmission through O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional significance of O-GlcNAc modification in regulating neuronal properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brain O-GlcNAcylation: Bridging physiological functions, disease mechanisms, and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. O-GlcNAc transferase regulates excitatory synapse maturity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. pnas.org [pnas.org]
- 8. Neuronal O-GlcNAcylation Improves Cognitive Function in the Aged Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jneurosci.org [jneurosci.org]
- 11. Hippocampal slice preparation for electrophysiology [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Recording Synaptic Plasticity in Acute Hippocampal Slices Maintained in a Small-volume Recycling-, Perfusion-, and Submersion-type Chamber System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scientifica.uk.com [scientifica.uk.com]
- 15. youtube.com [youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. Automatic dendritic spine quantification from confocal data with Neurolucida 360 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Automated Analysis of Spines from Confocal Laser Microscopy Images: Application to the Discrimination of Androgen and Estrogen Effects on Spinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Diolistic Labeling and Analysis of Dendritic Spines | Springer Nature Experiments [experiments.springernature.com]
- 21. Current Best Practices for Analysis of Dendritic Spine Morphology and Number in Neurodevelopmental Disorder Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Tau Pathology Following Treatment with MK-8719
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8719 is a potent and selective inhibitor of O-GlcNAcase (OGA), an enzyme responsible for the removal of O-linked N-acetylglucosamine (O-GlcNAc) from proteins.[1][2] In the context of tauopathies such as Alzheimer's disease, inhibition of OGA by this compound leads to an increase in O-GlcNAcylation of the tau protein. This post-translational modification has been shown to interfere with the hyperphosphorylation of tau, a key event in the formation of neurofibrillary tangles (NFTs) and subsequent neurodegeneration.[1][2] Preclinical studies utilizing the rTg4510 mouse model of tauopathy have demonstrated that this compound effectively reduces pathological tau, highlighting its therapeutic potential.[1][2][3] These application notes provide detailed protocols for the immunohistochemical (IHC) detection of tau pathology following treatment with this compound.
Signaling Pathway of this compound in Modulating Tau Pathology
The therapeutic rationale for using this compound in tauopathies is based on the "O-GlcNAc/phosphate competition" hypothesis. Increased O-GlcNAcylation at or near serine/threonine residues on the tau protein can sterically hinder the action of tau kinases, thereby reducing phosphorylation at sites critical for tau aggregation and pathology.
Mechanism of this compound in reducing tau pathology.
Experimental Workflow
The following diagram outlines the typical experimental workflow for assessing the efficacy of this compound in a preclinical model of tauopathy, from animal treatment to the final immunohistochemical analysis.
Experimental workflow for IHC analysis of tau pathology.
Quantitative Data Presentation
| Treatment Group | Brain Region | Antibody | Mean % Area of Immunoreactivity (± SEM) | Fold Change vs. Vehicle | p-value |
| Vehicle | Cortex | AT8 (pS202/pT205) | 15.2 ± 2.1 | - | - |
| This compound | Cortex | AT8 (pS202/pT205) | 7.6 ± 1.5 | 0.50 | <0.05 |
| Vehicle | Hippocampus (CA1) | AT8 (pS202/pT205) | 12.8 ± 1.8 | - | - |
| This compound | Hippocampus (CA1) | AT8 (pS202/pT205) | 6.1 ± 1.2 | 0.48 | <0.05 |
| Vehicle | Cortex | PG-5 (pS409) | 10.5 ± 1.7 | - | - |
| This compound | Cortex | PG-5 (pS409) | 5.3 ± 1.1 | 0.50 | <0.05 |
| Vehicle | Hippocampus (CA1) | PG-5 (pS409) | 8.9 ± 1.4 | - | - |
| This compound | Hippocampus (CA1) | PG-5 (pS409) | 4.2 ± 0.9 | 0.47 | <0.05 |
Note: This table is for illustrative purposes to demonstrate data presentation and does not represent actual published data for this compound.
Experimental Protocols
I. Animal Treatment
-
Animal Model: rTg4510 mice, which express human tau with the P301L mutation, are a commonly used model for tauopathy.
-
Treatment Groups:
-
Vehicle control group.
-
This compound treatment group. Dosing can be administered via oral gavage or formulated in the diet. A typical dose resulting in a reduction of tau pathology is 100 mg/kg, administered twice daily.
-
-
Duration: Chronic treatment is necessary to observe a significant reduction in tau pathology. A treatment period of 8 to 32 weeks is often employed.
II. Tissue Preparation
-
Anesthesia and Perfusion:
-
Deeply anesthetize the mouse with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
-
Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) to clear the blood, followed by 4% paraformaldehyde (PFA) in PBS for fixation.
-
-
Post-fixation:
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
-
Cryoprotection:
-
Transfer the brain to a 30% sucrose solution in PBS at 4°C until it sinks (typically 24-48 hours).
-
-
Sectioning:
-
Freeze the brain and cut 40 µm thick coronal sections using a cryostat or a freezing microtome.
-
Collect the sections in a cryoprotectant solution (e.g., 30% glycerol, 30% ethylene glycol in PBS) and store at -20°C until use.
-
III. Immunohistochemistry Protocol for Phosphorylated Tau (AT8)
This protocol is adapted from standard procedures for detecting phosphorylated tau in the rTg4510 mouse model.
Reagents and Materials:
-
Phosphate-Buffered Saline (PBS)
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Hydrogen Peroxide (H₂O₂)
-
Normal Goat Serum (or serum from the host of the secondary antibody)
-
Primary Antibody: Mouse anti-human phospho-Tau (pS202/pT205), clone AT8 (e.g., Thermo Fisher MN1020)
-
Biotinylated Goat anti-Mouse IgG (secondary antibody)
-
Avidin-Biotin Complex (ABC) reagent (e.g., Vector Labs VECTASTAIN Elite ABC Kit)
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Mounting medium
-
Microscope slides
Procedure:
-
Washing: Wash free-floating sections three times in PBS for 5 minutes each to remove the cryoprotectant.
-
Endogenous Peroxidase Quenching: Incubate sections in a solution of 1% H₂O₂ in PBS for 30 minutes at room temperature to block endogenous peroxidase activity.
-
Washing: Wash sections three times in PBS for 5 minutes each.
-
Blocking: Incubate sections in a blocking solution containing 5% normal goat serum and 0.3% Triton X-100 in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation:
-
Dilute the AT8 primary antibody to the desired concentration (e.g., 1:500 to 1:1000) in the blocking solution.
-
Incubate the sections in the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing: The next day, wash the sections three times in TBST for 10 minutes each.
-
Secondary Antibody Incubation:
-
Incubate the sections in biotinylated goat anti-mouse IgG, diluted according to the manufacturer's instructions in the blocking solution, for 1 hour at room temperature.
-
-
Washing: Wash the sections three times in TBST for 10 minutes each.
-
ABC Reagent Incubation:
-
Prepare the ABC reagent according to the manufacturer's instructions and incubate the sections for 1 hour at room temperature.
-
-
Washing: Wash the sections three times in TBST for 10 minutes each.
-
DAB Staining:
-
Develop the color reaction using a DAB substrate kit according to the manufacturer's instructions. Monitor the staining development under a microscope.
-
Stop the reaction by transferring the sections to PBS.
-
-
Mounting:
-
Mount the sections onto glass slides.
-
Allow the sections to air dry.
-
-
Dehydration and Coverslipping:
-
Dehydrate the sections through a series of increasing ethanol concentrations (70%, 95%, 100%).
-
Clear the sections in xylene.
-
Coverslip with an appropriate mounting medium.
-
IV. Quantitative Image Analysis
-
Image Acquisition:
-
Capture images of the stained brain sections using a brightfield microscope equipped with a digital camera.
-
Ensure consistent lighting and magnification for all images.
-
-
Image Analysis:
-
Use image analysis software such as ImageJ or FIJI.
-
Define regions of interest (ROIs), for example, the cortex and the CA1 region of the hippocampus.
-
Set a consistent color threshold to distinguish the DAB staining from the background.
-
Measure the percentage of the area within the ROI that is positively stained.
-
-
Statistical Analysis:
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the mean percentage of stained area between the vehicle and this compound treated groups.
-
References
Application Notes and Protocols: Measuring the Effect of MK-8719 on Neuroinflammation Markers
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8719 is a potent and selective inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from proteins.[1] By inhibiting OGA, this compound increases the levels of O-GlcNAcylation on intracellular proteins, a post-translational modification that plays a crucial role in various cellular processes.[1][2] In the context of neurodegenerative diseases, particularly tauopathies like Alzheimer's disease, increasing O-GlcNAcylation of the tau protein has been shown to reduce its pathological hyperphosphorylation and aggregation.[1]
Preclinical studies utilizing the rTg4510 mouse model of tauopathy have demonstrated that this compound not only reduces pathological tau accumulation and ameliorates brain atrophy but also leads to a decrease in the expression of inflammatory markers.[3][4] This suggests a potential role for this compound in modulating neuroinflammatory processes that are increasingly recognized as a key component of neurodegenerative disease pathogenesis.[5][6] Neuroinflammation is characterized by the activation of glial cells, such as microglia and astrocytes, and the subsequent release of signaling molecules like cytokines and chemokines, which can contribute to neuronal damage.[7][8]
These application notes provide detailed protocols for researchers to investigate and quantify the effects of this compound on key markers of neuroinflammation. The methodologies described are designed for use in preclinical models, such as the rTg4510 mouse model, and can be adapted for other relevant cellular and animal models of neurodegeneration.
Signaling Pathway of this compound and its Potential Impact on Neuroinflammation
This compound's primary mechanism of action is the inhibition of the O-GlcNAcase (OGA) enzyme. This leads to an increase in the O-GlcNAcylation of a multitude of intracellular proteins, including the microtubule-associated protein tau. The downstream effects of this action are hypothesized to include a reduction in neuroinflammation.
Data Presentation: Expected Effects of this compound on Neuroinflammation Markers
The following table summarizes the anticipated quantitative changes in key neuroinflammatory markers in the brain tissue of rTg4510 mice following chronic treatment with this compound, based on preclinical evidence suggesting a decrease in inflammatory marker expression.[3] The data presented here are representative and intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions.
| Marker Category | Marker | Expected Effect of this compound | Method of Analysis |
| Pro-inflammatory Cytokines | TNF-α | ↓ | ELISA, qPCR |
| IL-1β | ↓ | ELISA, qPCR | |
| IL-6 | ↓ | ELISA, qPCR | |
| Chemokines | MCP-1 (CCL2) | ↓ | ELISA, qPCR |
| MIP-1α (CCL3) | ↓ | ELISA, qPCR | |
| Microglial Activation Markers | Iba1 | ↓ (Reduced intensity/altered morphology) | Immunohistochemistry, Western Blot |
| CD68 | ↓ | Immunohistochemistry, Western Blot | |
| TMEM119 | ↑ (Towards homeostatic levels) | Immunohistochemistry, qPCR | |
| Astrocyte Activation Markers | GFAP | ↓ | Immunohistochemistry, Western Blot |
Experimental Protocols
The following protocols provide detailed methodologies for assessing the impact of this compound on neuroinflammation in a preclinical setting, specifically using the rTg4510 mouse model of tauopathy.
Experimental Workflow
Protocol 1: Animal Treatment and Tissue Preparation
Objective: To administer this compound to rTg4510 mice and collect brain tissue for subsequent analysis.
Materials:
-
rTg4510 transgenic mice and wild-type littermates.[9]
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Anesthesia (e.g., isoflurane)
-
Phosphate-buffered saline (PBS), ice-cold
-
4% paraformaldehyde (PFA) in PBS, ice-cold
-
Sucrose solutions (15% and 30% in PBS)
-
Liquid nitrogen
-
Sterile surgical tools
Procedure:
-
Animal Dosing:
-
House rTg4510 mice and wild-type controls under standard laboratory conditions.
-
At a designated age (e.g., 3-4 months, prior to significant pathology), randomly assign mice to treatment groups (Vehicle or this compound).
-
Administer this compound (e.g., 30 mg/kg, oral gavage) or vehicle once or twice daily for a specified duration (e.g., 3-6 months).
-
-
Tissue Collection:
-
At the end of the treatment period, deeply anesthetize the mice.
-
For biochemical analyses (ELISA, Western Blot, qPCR):
-
Perfuse transcardially with ice-cold PBS.
-
Rapidly dissect the brain, isolating the cortex and hippocampus.
-
Snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
-
For immunohistochemistry:
-
Perfuse transcardially with ice-cold PBS followed by 4% PFA.[10]
-
Post-fix the brain in 4% PFA overnight at 4°C.[10]
-
Cryoprotect the brain by sequential immersion in 15% and 30% sucrose solutions at 4°C until it sinks.
-
Embed the brain in Optimal Cutting Temperature (OCT) compound and freeze. Store at -80°C.
-
-
Protocol 2: Analysis of Cytokine and Chemokine Levels by ELISA
Objective: To quantify the concentration of pro-inflammatory cytokines and chemokines in brain homogenates.
Materials:
-
Frozen brain tissue (cortex or hippocampus)
-
Tissue lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Bead homogenizer or Dounce homogenizer
-
BCA protein assay kit
-
Commercially available ELISA kits for specific cytokines/chemokines (e.g., TNF-α, IL-1β, IL-6, MCP-1)
-
Microplate reader
Procedure:
-
Preparation of Brain Homogenates:
-
Weigh the frozen brain tissue and add 10 volumes of ice-cold lysis buffer.
-
Homogenize the tissue using a bead homogenizer or Dounce homogenizer on ice.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the total protein concentration using a BCA assay.
-
-
ELISA:
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine/chemokine kit.
-
Briefly, add standards and diluted brain homogenates (normalized for total protein) to the antibody-coated wells.
-
Incubate, wash, and add the detection antibody.
-
Add the substrate and stop solution.
-
Read the absorbance on a microplate reader.
-
Calculate the concentration of the cytokine/chemokine in each sample based on the standard curve. Express the results as pg/mg of total protein.
-
Protocol 3: Assessment of Microglial and Astrocyte Activation by Immunohistochemistry (IHC)
Objective: To visualize and quantify the activation state of microglia and astrocytes in brain sections.
Materials:
-
Frozen brain sections (30-40 µm thick) prepared on a cryostat.[10]
-
PBS
-
Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS)
-
Primary antibodies:
-
Anti-Iba1 (for microglia)
-
Anti-CD68 (for activated microglia/lysosomes)[11]
-
Anti-GFAP (for reactive astrocytes)
-
-
Fluorescently-labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence or confocal microscope
Procedure:
-
Staining:
-
Mount the frozen sections onto slides.
-
Wash with PBS to remove OCT.
-
Permeabilize the sections for 15-20 minutes.
-
Block for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash with PBS.
-
Incubate with appropriate fluorescently-labeled secondary antibodies for 2 hours at room temperature, protected from light.
-
Wash with PBS and counterstain with DAPI.
-
Mount the coverslips using antifade mounting medium.[10]
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the immunoreactive area for each marker using image analysis software (e.g., ImageJ).
-
Analyze microglial morphology (e.g., ramified vs. amoeboid) as an indicator of activation state.
-
Protocol 4: Measurement of O-GlcNAcylation Levels by Western Blot
Objective: To confirm the target engagement of this compound by measuring global O-GlcNAcylation levels.
Materials:
-
Brain homogenates (prepared as in Protocol 2)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-O-GlcNAc (e.g., CTD110.6)
-
Anti-β-actin or GAPDH (as a loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Western Blotting:
-
Separate protein lysates (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the anti-O-GlcNAc primary antibody overnight at 4°C.
-
Wash with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash with TBST.
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe with a loading control antibody (e.g., β-actin).
-
Quantify the band intensities using densitometry software.
-
Normalize the total O-GlcNAc signal to the loading control.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for evaluating the anti-neuroinflammatory effects of the OGA inhibitor this compound. By employing these methodologies, researchers can obtain quantitative data on a range of key inflammatory markers, providing valuable insights into the therapeutic potential of this compound for Alzheimer's disease and other neurodegenerative disorders characterized by a neuroinflammatory component. The successful modulation of neuroinflammation, in addition to the direct effects on tau pathology, would significantly strengthen the rationale for the clinical development of this compound.
References
- 1. This compound, a Novel and Selective O-GlcNAcase Inhibitor That Reduces the Formation of Pathological Tau and Ameliorates Neurodegeneration in a Mouse Model of Tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic roles for altered O-GlcNAcylation in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ncs-saitolab.com [ncs-saitolab.com]
- 6. Tracking neuroinflammatory biomarkers in Alzheimer’s disease: a strategy for individualized therapeutic approaches? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Cytokines and Chemokines on Alzheimer’s Disease Neuro-pathological Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytokines and Chemokines at the Crossroads of Neuroinflammation, Neurodegeneration, and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synaptic alterations in the rTg4510 mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunohistochemistry of rTg4510 mouse brain [protocols.io]
- 11. Microglia markers | Abcam [abcam.com]
Troubleshooting & Optimization
Troubleshooting MK-8719 solubility issues for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the O-GlcNAcase (OGA) inhibitor, MK-8719, with a focus on addressing solubility challenges for in vivo studies.
Troubleshooting Guide: Overcoming this compound Solubility Issues
Researchers may encounter difficulties in dissolving this compound at the desired concentration for in vivo experiments. This guide provides a systematic approach to troubleshoot and overcome these solubility challenges.
Initial Assessment: Is the formulation appropriate for the intended study?
Before extensive troubleshooting, it is critical to confirm that the chosen vehicle and concentration are suitable for the animal model, route of administration, and study objectives. For instance, some vehicles may be appropriate for oral gavage but not for intravenous injection.
Problem: this compound does not fully dissolve in the chosen vehicle.
Solution Workflow:
This workflow outlines a stepwise approach to improving the solubility of this compound, starting with the simplest and most common methods.
Caption: A step-by-step workflow for troubleshooting this compound solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting vehicle for dissolving this compound for in vivo oral studies?
A1: Based on published preclinical studies, the recommended starting point is to dissolve this compound powder in sterile distilled water.[1] For oral gavage administration in mice, dosing solutions were prepared this way.[1] It is advised to prepare the solution fresh and use it within 24 hours when stored at 4°C.[1]
Q2: My desired concentration of this compound does not dissolve in water. What should I try next?
A2: If you require a higher concentration of this compound than is soluble in water, you can explore the use of co-solvents. These are water-miscible organic solvents that can increase the solubility of lipophilic compounds.[2] Commonly used co-solvents for parenteral and oral administration include polyethylene glycols (PEGs), propylene glycol, and ethanol. It is crucial to start with a low percentage of the co-solvent and gradually increase it to find the minimum amount needed for dissolution, while considering the tolerability of the vehicle in the chosen animal model.
Q3: Can pH adjustment improve the solubility of this compound?
A3: The chemical structure of this compound contains an ethylamino group, which is basic and can be protonated. Therefore, adjusting the pH of the formulation to be more acidic should increase its aqueous solubility. This can be achieved by using a pharmaceutically acceptable buffer. However, it is important to ensure that the final pH of the formulation is within a physiologically tolerable range for the intended route of administration.
Q4: Are there more advanced formulation strategies if co-solvents and pH adjustment are insufficient?
A4: Yes, several advanced techniques can be employed for poorly soluble compounds:
-
Complexation: Utilizing agents like cyclodextrins can form inclusion complexes with the drug molecule, enhancing its solubility.[2]
-
Solid Dispersions: Dispersing the drug in a carrier matrix at the molecular level can improve its dissolution rate.[2]
-
Lipid-Based Formulations: Emulsions, microemulsions, and self-emulsifying drug delivery systems (SEDDS) can be effective for highly lipophilic compounds.
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug particles, which can lead to faster dissolution.[3]
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective inhibitor of the enzyme O-GlcNAcase (OGA).[2][4][5] OGA is responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from proteins, including the tau protein.[4] In tauopathies such as Alzheimer's disease, tau becomes hyperphosphorylated and forms aggregates.[4] By inhibiting OGA, this compound increases the levels of O-GlcNAcylated tau, which is thought to reduce tau phosphorylation and aggregation, thereby mitigating neurodegeneration.[2][6]
Caption: The inhibitory effect of this compound on OGA leads to increased O-GlcNAcylated tau, which can reduce tau pathology.
Data Presentation
Table 1: Common Excipients for Enhancing Solubility of Poorly Soluble Compounds for In Vivo Studies
| Excipient Category | Examples | Primary Mechanism of Action | Common Routes of Administration |
| Co-solvents | Polyethylene Glycol (PEG 300, 400), Propylene Glycol, Ethanol, Glycerol | Increases solubility by reducing the polarity of the aqueous vehicle. | Oral, Parenteral |
| Surfactants | Polysorbates (Tween® 20, 80), Sorbitan esters (Span®), Cremophor® EL | Form micelles that encapsulate the drug, increasing its apparent solubility. | Oral, Parenteral |
| Complexing Agents | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Forms inclusion complexes where the drug molecule is encapsulated. | Oral, Parenteral |
| Lipids | Vegetable oils (sesame, corn), Medium-chain triglycerides (MCTs) | The drug dissolves in the lipid phase of an emulsion or lipid-based formulation. | Oral, Parenteral |
| Polymers | Povidone (PVP), Hydroxypropyl methylcellulose (HPMC), Soluplus® | Used to create amorphous solid dispersions, preventing crystallization. | Oral |
Experimental Protocols
Protocol 1: Preparation of this compound in Sterile Water for Oral Gavage
This protocol is based on methodologies reported in preclinical studies of this compound.[1]
Materials:
-
This compound powder
-
Sterile distilled water
-
Calibrated balance
-
Appropriate size sterile glass vial
-
Magnetic stirrer and stir bar
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound and sterile water to achieve the desired final concentration for your study.
-
Weigh the calculated amount of this compound powder using a calibrated balance and place it in the sterile glass vial.
-
Add the calculated volume of sterile distilled water to the vial.
-
Place a sterile magnetic stir bar in the vial and place it on a magnetic stirrer set to a moderate speed.
-
Stir the mixture at room temperature. Intermittently, you may use a vortex mixer to aid dissolution.
-
Visually inspect the solution to ensure that all of the this compound has dissolved and there are no visible particles.
-
If the compound does not fully dissolve at the desired concentration, consider this the limit of its aqueous solubility under these conditions and proceed to Protocol 2.
-
Store the prepared solution at 4°C and use within 24 hours.
Protocol 2: Screening of Co-solvents for Enhanced this compound Solubility
Materials:
-
This compound powder
-
Sterile distilled water
-
A selection of co-solvents (e.g., PEG 400, Propylene Glycol)
-
Small volume glass vials
-
Pipettes
-
Vortex mixer
Procedure:
-
Prepare a series of vehicle blends with varying percentages of the co-solvent in sterile water (e.g., 10% PEG 400 in water, 20% PEG 400 in water, etc.).
-
Weigh a fixed amount of this compound into each vial.
-
Add a fixed volume of each vehicle blend to the corresponding vial to achieve the target concentration.
-
Vortex each vial vigorously for 2-5 minutes.
-
Allow the vials to sit at room temperature for at least one hour to reach equilibrium.
-
Visually inspect each vial for complete dissolution. The lowest percentage of co-solvent that results in a clear solution is the preferred vehicle for further development, pending tolerability studies in the animal model.
Caption: A workflow for developing a suitable formulation for this compound for in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Novel and Selective O-GlcNAcase Inhibitor That Reduces the Formation of Pathological Tau and Ameliorates Neurodegeneration in a Mouse Model of Tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. alectos.com [alectos.com]
- 6. Targeting tau: Clinical trials and novel therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Blood-Brain Barrier Penetration of OGA Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with O-GlcNAcase (OGA) inhibitors, particularly concerning their limited penetration across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: Why is achieving sufficient blood-brain barrier penetration a major challenge for OGA inhibitors?
A1: The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system (CNS). Many OGA inhibitors face challenges in crossing this barrier due to several factors. These can include a high polar surface area, which is common in carbohydrate-mimetic inhibitors, and susceptibility to active efflux by transporters like P-glycoprotein (P-gp) expressed at the BBB.[1] Poor BBB penetration can lead to sub-therapeutic concentrations in the brain, limiting the efficacy of the inhibitor for CNS disorders.
Q2: What are the key physicochemical properties that influence the BBB penetration of an OGA inhibitor?
A2: Key physicochemical properties influencing BBB penetration include:
-
Lipophilicity: A moderate level of lipophilicity is generally preferred.
-
Molecular Weight: Lower molecular weight compounds (< 500-600 Da) tend to have better passive diffusion across the BBB.[2]
-
Polar Surface Area (PSA): A lower PSA is often associated with improved BBB penetration.
-
Hydrogen Bonding Capacity: A lower number of hydrogen bond donors and acceptors can enhance permeability.[2]
-
pKa: The ionization state of a compound at physiological pH can affect its ability to cross the lipid membranes of the BBB.[2]
Q3: How can I improve the BBB penetration of my OGA inhibitor?
A3: Several medicinal chemistry strategies can be employed to enhance the BBB penetration of OGA inhibitors. These include reducing the polar surface area, optimizing lipophilicity, and designing molecules that are not substrates for efflux transporters like P-gp.[2][3] Additionally, advanced drug delivery strategies such as formulation in nanoparticles or conjugation to specific carriers can be explored to facilitate transport across the BBB.[4]
Q4: Which OGA inhibitors have demonstrated good BBB penetration?
A4: While many early-generation OGA inhibitors like Thiamet G have poor BBB penetration, newer inhibitors have been specifically designed for improved CNS exposure. For instance, ASN90 has shown an excellent brain-to-plasma ratio of approximately 1.[5] MK-8719 and LY3372689 are other examples of OGA inhibitors developed for good CNS penetration and are currently in clinical development.[6] A novel inhibitor, compound 5i, has also been reported with a favorable brain-to-plasma unbound concentration ratio (Kp,uu) of 0.25-0.36.[7][8]
Troubleshooting Guides
Problem 1: My OGA inhibitor shows good in vitro potency but no efficacy in in vivo CNS models.
Possible Cause: Poor blood-brain barrier penetration is a likely culprit. The compound may not be reaching its target in the brain at a sufficient concentration.
Troubleshooting Steps:
-
Assess BBB Permeability:
-
In silico prediction: Use computational models to predict BBB penetration based on the physicochemical properties of your inhibitor.
-
In vitro assays: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) for a quick assessment of passive permeability. For a more comprehensive evaluation, use a cell-based model such as the MDCK-MDR1 assay to determine the efflux ratio and identify if your compound is a P-gp substrate.[9][10]
-
In vivo pharmacokinetic (PK) studies: Conduct PK studies in rodents to determine the brain and plasma concentrations of your inhibitor over time. The most rigorous measure is the unbound brain-to-plasma partition coefficient (Kp,uu,brain), which accounts for plasma and brain tissue binding.[11] A Kp,uu,brain value close to 1 suggests free diffusion across the BBB, while a value significantly less than 1 indicates poor penetration or high efflux.
-
-
Medicinal Chemistry Optimization: If poor BBB penetration is confirmed, consider structural modifications to your inhibitor. Strategies include reducing the polar surface area, decreasing the number of hydrogen bond donors, and modifying functional groups to reduce recognition by efflux transporters.[3]
Problem 2: I am getting inconsistent results in my in vitro BBB permeability assays.
Possible Cause: Variability in in vitro BBB models can arise from several factors, including the integrity of the cell monolayer and experimental conditions.
Troubleshooting Steps:
-
For cell-based transwell assays (e.g., MDCK-MDR1):
-
Verify Monolayer Integrity: Before and after the permeability experiment, measure the transendothelial electrical resistance (TEER) to ensure the cell monolayer is confluent and tight junctions are intact.[12] You can also assess the permeability of a fluorescent marker that does not readily cross the BBB, such as Lucifer Yellow.[9]
-
Control for Efflux Transporters: Include known P-gp substrates (e.g., digoxin) and inhibitors in your assay to validate the functionality of the efflux transporters in your cell line.
-
Optimize Incubation Time: Ensure the incubation time is sufficient for detectable transport but not so long that it compromises the integrity of the cell monolayer.
-
-
For PAMPA-BBB assays:
-
Ensure Proper Membrane Coating: Inconsistent application of the lipid membrane can lead to variability. Follow the manufacturer's protocol carefully.
-
Check Compound Solubility: Ensure your test compound is fully dissolved in the donor buffer, as precipitation can lead to inaccurate permeability measurements.
-
Data Presentation
Table 1: Comparison of BBB Penetration for Selected OGA Inhibitors
| OGA Inhibitor | Brain-to-Plasma Ratio (Total) | Unbound Brain-to-Plasma Partition Coefficient (Kp,uu,brain) | Notes | Reference |
| Thiamet G | ~0.1 | - | Poor BBB penetration. | [1][5] |
| ASN90 | ~1 | - | Excellent BBB penetration. | [5] |
| This compound | - | - | Designed for high CNS exposure. | [6] |
| Compound 5i | - | 0.25 - 0.36 | Favorable brain penetration. | [7][8] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This protocol provides a general guideline for assessing the passive permeability of an OGA inhibitor across an artificial BBB membrane.
Materials:
-
96-well filter plate (Donor plate)
-
96-well acceptor plate
-
Artificial BBB membrane lipid solution (e.g., a mixture of phospholipids in an organic solvent)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound and control compounds (high and low permeability)
-
Plate reader for quantification
Procedure:
-
Coat the filter membrane of the donor plate with the artificial BBB membrane lipid solution and allow the solvent to evaporate.
-
Add the buffer solution to the acceptor plate wells.
-
Prepare the donor solution by dissolving the test and control compounds in PBS (often with a small percentage of a co-solvent like DMSO).
-
Add the donor solution to the wells of the donor plate.
-
Place the donor plate on top of the acceptor plate, ensuring contact between the membrane and the acceptor solution.
-
Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate the effective permeability (Pe) of the compound.
Protocol 2: In Vitro BBB Model using MDCK-MDR1 Cells
This protocol describes a method to assess both passive permeability and active efflux of an OGA inhibitor using a transwell system with MDCK cells overexpressing the human MDR1 (P-gp) transporter.[9][10]
Materials:
-
MDCK-MDR1 cells
-
Cell culture medium and supplements
-
Transwell inserts (e.g., 24-well or 96-well format)
-
Hank's Balanced Salt Solution (HBSS) or similar transport buffer
-
Test compound, control compounds (P-gp substrate and non-substrate)
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Seed the MDCK-MDR1 cells onto the transwell inserts at an appropriate density and culture them until a confluent monolayer is formed (typically 3-5 days).
-
Verify the integrity of the cell monolayer by measuring TEER.
-
Wash the cell monolayers with pre-warmed transport buffer.
-
To measure apical-to-basolateral (A-to-B) transport, add the test compound to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
To measure basolateral-to-apical (B-to-A) transport, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate the plates at 37°C for a specified time (e.g., 1-2 hours).
-
At the end of the incubation, collect samples from both chambers.
-
Analyze the concentration of the compound in the samples.
-
Calculate the apparent permeability coefficients (Papp) for both A-to-B and B-to-A directions.
-
Determine the efflux ratio (ER) by dividing the Papp (B-to-A) by the Papp (A-to-B). An ER significantly greater than 1 suggests the compound is a substrate for P-gp.
Mandatory Visualizations
Caption: OGA inhibition enhances O-GlcNAcylation of proteins like tau and α-synuclein, preventing their aggregation.
Caption: A typical workflow for assessing the blood-brain barrier penetration of a novel OGA inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Breaking barriers: Medicinal chemistry strategies and advanced in-silico approaches for overcoming the BBB and enhancing CNS penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overcoming the Blood–Brain Barrier: Advanced Strategies in Targeted Drug Delivery for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of this compound, a Potent O-GlcNAcase Inhibitor as a Potential Treatment for Tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of a Novel and Brain-Penetrant O-GlcNAcase Inhibitor via Virtual Screening, Structure-Based Analysis, and Rational Lead Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of a high‐resolution in vitro human MDR1‐MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of a new MDCKII-MDR1 cell model to measure the extent of drug distribution in vitro at equilibrium for prediction of in vivo unbound brain-to-plasma drug distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Human in vitro Brain-blood Barrier Model from Induced Pluripotent Stem Cell-derived Endothelial Cells to Predict the in vivo Permeability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in MK-8719 Experiments
This technical support center is designed for researchers, scientists, and drug development professionals working with the O-GlcNAcase (OGA) inhibitor, MK-8719. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments, helping to interpret unexpected outcomes and guide future research.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant cellular phenotype with this compound in our cancer cell line, which is unexpected as it's primarily studied for neurodegenerative diseases. Could this be an off-target effect?
A1: It is highly plausible that the observed cytotoxicity is independent of OGA inhibition. While this compound is a selective OGA inhibitor, potent cellular effects in non-canonical models warrant investigation into off-target mechanisms.[1] A critical first step is to perform a target validation experiment using techniques like CRISPR-Cas9 to knock out OGA.[1] If this compound continues to exert its effect in cells lacking OGA, it strongly indicates an off-target mechanism of action.
Q2: Our in vitro enzymatic assays show potent inhibition of OGA by this compound, but we are not observing the expected increase in O-GlcNAcylation levels in our cell-based assays. What could be the reason?
A2: Several factors could contribute to this discrepancy. Firstly, ensure the cellular permeability of this compound in your specific cell line. While it has shown good CNS penetration in animal models, permeability can vary across different cell types.[2][3] Secondly, consider the possibility of cellular efflux pumps actively removing the compound. Assays to evaluate the activity of transporters like P-glycoprotein (MDR1) may be necessary.[4] Finally, review the experimental conditions of your cell-based assay, including incubation time and compound concentration, to ensure they are optimal for detecting changes in O-GlcNAcylation.[5]
Q3: We have noticed a gradual decrease in the efficacy of this compound in our long-term cell culture experiments. What could be the underlying mechanism?
A3: This phenomenon is often attributed to the development of adaptive or acquired resistance.[6] Cancer cells, and potentially other cell types, can develop mechanisms to overcome the effects of inhibitors over time.[6][7] Potential causes include the upregulation of compensatory signaling pathways or alterations in the expression levels of OGA or the enzyme responsible for adding the O-GlcNAc modification, O-GlcNAc transferase (OGT).[8] Chronic treatment with an OGA inhibitor has been shown to lead to adaptive remodeling of the O-GlcNAcylation pathway.[8]
Q4: Are there known off-target effects of this compound that we should be aware of?
A4: While this compound is described as a selective OGA inhibitor, it is important to note that OGA inhibition can influence hundreds of O-GlcNAcylated proteins.[9][10] This widespread effect could lead to unforeseen physiological consequences.[9][10] To identify potential off-target binding partners, unbiased chemical proteomics approaches can be employed. Additionally, screening this compound against a broad panel of kinases and other enzymes can help to build a comprehensive selectivity profile and identify any unintended interactions.[6]
Troubleshooting Guides
Scenario 1: Discrepancy between In Vitro Potency and Cellular Efficacy
Issue: The IC50 value of this compound is significantly lower in enzymatic assays compared to the EC50 value in cell-based assays measuring O-GlcNAc levels.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Recommended Troubleshooting Step |
| Poor Cell Permeability | Perform a permeability assay (e.g., using a Caco-2 cell monolayer) to assess the ability of this compound to cross the cell membrane. |
| Active Compound Efflux | Use efflux pump inhibitors (e.g., verapamil for P-glycoprotein) in conjunction with this compound to see if cellular potency is restored. |
| Compound Instability in Culture Media | Assess the stability of this compound in your specific cell culture medium over the course of the experiment using analytical methods like HPLC. |
| Incorrect Assay Conditions | Optimize incubation time and cell density for your O-GlcNAc detection assay to ensure a sufficient window for observing changes. |
Scenario 2: Unexpected Toxicity or Phenotype Observed
Issue: Treatment with this compound results in an unexpected phenotype (e.g., cell death, morphological changes) that does not align with the known function of OGA.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Recommended Troubleshooting Step |
| Off-Target Effects | 1. Target Knockout: Use CRISPR-Cas9 to generate an OGA knockout cell line. If the phenotype persists, it is likely off-target.[1] 2. Kinase Profiling: Screen this compound against a broad panel of kinases to identify unintended inhibitory activity.[6][11] 3. Proteomic Profiling: Employ chemoproteomics to identify the full spectrum of proteins that interact with this compound within the cell.[6] |
| Metabolite-Induced Toxicity | Analyze the metabolites of this compound in your experimental system to determine if a breakdown product is responsible for the observed toxicity. |
| Cell Line Specific Vulnerabilities | Characterize the genomic and transcriptomic profile of your cell line to identify any pre-existing vulnerabilities that may be exacerbated by OGA inhibition or off-target effects.[6] |
Experimental Protocols
Protocol 1: OGA Knockout for Target Validation
-
gRNA Design and Cloning: Design and clone two to three unique guide RNAs (gRNAs) targeting exonic regions of the OGA gene into a suitable CRISPR-Cas9 expression vector.
-
Transfection: Transfect the gRNA/Cas9 constructs into the cell line of interest.
-
Clonal Selection: Select single-cell clones through limiting dilution or fluorescence-activated cell sorting (FACS) if a fluorescent marker is present.
-
Knockout Validation:
-
Genomic Level: Sequence the targeted locus to confirm the presence of insertions or deletions (indels).
-
Protein Level: Confirm the absence of the OGA protein via Western Blot analysis.
-
-
Compound Efficacy Testing: Perform a dose-response assay with this compound on both the validated knockout clones and the parental wild-type cell line to determine if the cellular phenotype is OGA-dependent.
Protocol 2: In Vitro Kinase Profiling Assay
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing.[5]
-
Assay Setup: Utilize a commercial kinase profiling service or an in-house panel of purified, recombinant kinases. In a multi-well plate, combine each kinase with its specific substrate and ATP.
-
Compound Incubation: Add this compound at the desired concentrations to the kinase reaction mixtures. Include appropriate controls (e.g., no inhibitor, known inhibitor for each kinase).
-
Reaction and Detection: Incubate the plates to allow the kinase reaction to proceed. The method of detection will depend on the assay format (e.g., radiometric, fluorescence-based).
-
Data Analysis: Calculate the percent inhibition of each kinase at the tested concentrations of this compound to determine its selectivity profile.
Visualizations
Caption: The O-GlcNAcylation cycle and the inhibitory action of this compound on OGA.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. | BioWorld [bioworld.com]
- 3. alectos.com [alectos.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. This compound, a Novel and Selective O-GlcNAcase Inhibitor That Reduces the Formation of Pathological Tau and Ameliorates Neurodegeneration in a Mouse Model of Tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Managing Variability in Animal Model Response to MK-8719
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing variability when using the O-GlcNAcase (OGA) inhibitor, MK-8719, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from proteins. By inhibiting OGA, this compound increases the levels of O-GlcNAcylation on various intracellular proteins, including the tau protein.[1][2][3] Increased O-GlcNAcylation of tau is thought to inhibit its hyperphosphorylation and aggregation, which are key pathological hallmarks of tauopathies like Alzheimer's disease.[2][4]
Q2: In which animal models has this compound been tested?
Preclinical studies have evaluated this compound in several species, including mice, rats, and dogs.[2][3] The most extensively studied model for efficacy is the rTg4510 transgenic mouse model of tauopathy, which overexpresses the P301L mutant human tau protein and develops age-dependent tau pathology and cognitive deficits.[2][3][5]
Q3: How is this compound typically administered to animals?
This compound can be administered orally via gavage or formulated directly into the animal's chow for in-diet dosing.[3] For oral gavage, this compound powder is typically dissolved in sterile distilled water.[3] The choice of administration route can influence the pharmacokinetic profile and should be considered based on the experimental design and desired dosing regimen.
Troubleshooting Guide: Inconsistent Efficacy of this compound
Researchers may encounter variability in the efficacy of this compound in reducing tau pathology and improving behavioral outcomes. This guide addresses potential sources of this variability and provides troubleshooting strategies.
Issue 1: Suboptimal or Variable Drug Exposure
Question: My results show inconsistent or lower-than-expected reduction in tau pathology after this compound treatment. Could this be due to issues with drug exposure?
Answer: Yes, suboptimal or variable drug exposure is a common cause of inconsistent results. Several factors can influence the absorption and bioavailability of orally administered this compound.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting/Optimization Strategy | Key Considerations |
| Improper Oral Gavage Technique | Ensure proper training and consistent technique for oral gavage. Verify correct placement of the gavage needle to avoid accidental administration into the trachea. For detailed guidance, refer to the Experimental Protocols section. | Incorrect gavage can lead to stress, esophageal injury, and inaccurate dosing, all of which can increase experimental variability. |
| Variability in Oral Absorption | Standardize the fasting state of the animals before dosing, as food in the gastrointestinal tract can affect drug absorption. Consider the time of day for dosing, as circadian rhythms can influence gastrointestinal motility. | The formulation of the drug can also impact absorption. While this compound is soluble in water, ensure it is fully dissolved before administration. |
| In-diet Dosing Inconsistencies | If using in-diet dosing, monitor food intake to ensure all animals are consuming a consistent amount of the medicated chow. Be aware that the palatability of the medicated chow may vary. | Calculate the concentration of this compound in the chow based on the average body weight and daily food intake of the specific mouse strain and age group.[3] |
| Gut Microbiome Differences | The gut microbiome can influence drug metabolism. Be aware that antibiotic treatment or changes in diet can alter the gut microbiota and potentially affect this compound metabolism. | House animals from different treatment groups in the same environment to minimize variations in their gut microbiota. |
Issue 2: Animal Model-Related Variability
Question: I am observing significant variability in both baseline pathology and treatment response within my cohort of rTg4510 mice. What could be the contributing factors?
Answer: The rTg4510 mouse model is known to exhibit a certain degree of variability in the onset and progression of tau pathology and behavioral deficits. Understanding these intrinsic factors is crucial for experimental design and data interpretation.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting/Optimization Strategy | Key Considerations |
| Age of Animals | The rTg4510 model displays age-dependent progression of tau pathology.[5][6] Initiate treatment at a consistent and well-defined age across all experimental groups. Consider the stage of pathology you aim to target (e.g., early vs. late intervention).[1] | Studies have shown that the timing of treatment initiation can significantly impact the observed efficacy of OGA inhibitors.[1] |
| Sex Differences | Female rTg4510 mice have been reported to exhibit more aggressive tau pathology and more severe memory deficits compared to males.[7][8] It is critical to balance the number of male and female animals in each treatment group or to study the sexes separately. | Pharmacokinetics and pharmacodynamics of drugs can also differ between sexes.[9][10][11][12][13] |
| Genetic Drift and Background Strain | The genetic background of the rTg4510 mice (a hybrid of 129S6 and FVB/N strains) can contribute to phenotypic variability.[3] Furthermore, the insertion of the transgene can disrupt endogenous genes, contributing to the observed phenotype.[5] | Obtain animals from a reputable vendor and be aware of any reported genetic drift in the colony. |
| Diet and Metabolism | Diet can influence O-GlcNAcylation levels.[14] Standardize the diet across all experimental groups and avoid sudden changes in diet composition. | High-fat diets have been shown to impact protein O-GlcNAcylation, which could potentially interact with the effects of an OGA inhibitor. |
Issue 3: Inconsistent Behavioral Readouts
Question: My behavioral data for this compound-treated mice is highly variable and does not correlate well with the observed changes in tau pathology. How can I improve the reliability of my behavioral assessments?
Answer: Behavioral testing in mice is sensitive to a variety of environmental and procedural factors. In the rTg4510 model, hyperactivity is a commonly observed phenotype that can confound the interpretation of cognitive tests.[4][15][16]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting/Optimization Strategy | Key Considerations |
| Hyperactivity Phenotype | The rTg4510 mice exhibit age-dependent hyperactivity which can interfere with performance in tasks like the Morris water maze.[4][15][16] Characterize the locomotor activity of your animals and consider this when interpreting cognitive data. | Some studies have found that early intervention with OGA inhibitors can prevent the development of hyperactivity.[16] |
| Anxiety-like Behavior | While some studies report a lack of anxiety-like behavior in rTg4510 mice, this can be variable.[16] Assess anxiety levels using tests like the elevated plus maze or open field test to understand its potential contribution to performance in other behavioral paradigms. | Inconsistent findings on anxiety-like behavior in rTg4510 mice have been reported.[17] |
| Environmental Stressors | Minimize environmental stressors in the animal facility and during testing. Factors such as noise, light intensity, and handling can all impact behavior. | Acclimatize animals to the testing room and equipment before starting the experiment.[3] |
| Experimenter Bias | Implement blinding procedures where the experimenter is unaware of the treatment group of each animal during testing and data analysis. | Automate behavioral testing and data collection whenever possible to reduce human error and bias. |
Experimental Protocols
Oral Gavage in Mice
-
Animal Restraint: Gently restrain the mouse by scruffing the back of the neck to immobilize the head.
-
Gavage Needle Measurement: Measure the appropriate length for the gavage needle by holding it alongside the mouse from the corner of the mouth to the last rib.
-
Needle Insertion: With the mouse's head tilted slightly upwards, gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
Passage into Esophagus: As the needle reaches the back of the throat, the mouse will naturally swallow, allowing the needle to pass into the esophagus. Do not force the needle.
-
Compound Administration: Once the needle is in place, slowly administer the this compound solution.
-
Needle Removal: Gently withdraw the needle in a single, smooth motion.
-
Monitoring: Monitor the animal for any signs of distress after the procedure.
Western Blot for O-GlcNAcylated Proteins
-
Sample Preparation: Homogenize brain tissue in a lysis buffer containing protease and phosphatase inhibitors. Determine protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE: Denature protein lysates and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. Avoid using milk as a blocking agent as it contains glycoproteins that can cause high background.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for O-GlcNAc (e.g., RL2 or CTD110.6) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify band intensity using densitometry software. Normalize the O-GlcNAc signal to a loading control (e.g., β-actin or GAPDH).
Immunohistochemistry for Phosphorylated Tau (p-Tau)
-
Tissue Preparation: Perfuse animals and fix brain tissue in 4% paraformaldehyde. Embed the tissue in paraffin and cut thin sections.
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform heat-induced antigen retrieval using a citrate-based buffer.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for the desired phospho-tau epitope (e.g., AT8 for pSer202/pThr205) overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex and a chromogenic substrate (e.g., DAB).
-
Counterstaining and Mounting: Counterstain with hematoxylin to visualize cell nuclei and mount the sections with a coverslip.
-
Imaging and Analysis: Acquire images using a microscope and quantify the p-Tau staining using image analysis software.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent results.
Caption: General experimental workflow.
References
- 1. Inhibition of O-GlcNAcase leads to elevation of O-GlcNAc tau and reduction of tauopathy and cerebrospinal fluid tau in rTg4510 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel and Selective O-GlcNAcase Inhibitor That Reduces the Formation of Pathological Tau and Ameliorates Neurodegeneration in a Mouse Model of Tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. imrpress.com [imrpress.com]
- 5. rTg(tauP301L)4510 | ALZFORUM [alzforum.org]
- 6. researchgate.net [researchgate.net]
- 7. personal.utdallas.edu [personal.utdallas.edu]
- 8. Sex difference in pathology and memory decline in rTg4510 mouse model of tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sex differences in pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gender differences in pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gender differences in human pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sex Differences in Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sex Differences in Pharmacokinetics and Pharmacodynamics | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. psychogenics.com [psychogenics.com]
- 16. Early intervention of tau pathology prevents behavioral changes in the rTg4510 mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Technical Support Center: Managing the Effects of MK-8719 on Global O-GlcNAcylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MK-8719. The focus is on understanding, managing, and troubleshooting the expected impact of this potent O-GlcNAcase (OGA) inhibitor on global O-GlcNAcylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) from proteins.[1][2] By inhibiting OGA, this compound leads to an increase in the overall levels of O-GlcNAcylated proteins in the cell.[1][3] This is the intended therapeutic effect, particularly for the treatment of tauopathies, where increased O-GlcNAcylation of the tau protein is thought to be protective.[1][4]
Q2: Is it possible to "mitigate" or reduce the global increase in O-GlcNAcylation caused by this compound?
A2: The primary function of this compound is to increase global O-GlcNAcylation; therefore, "mitigating" this effect would counteract its intended mechanism of action.[1][5] However, the extent of the increase in O-GlcNAcylation can be controlled by adjusting the dose of this compound.[1][6] If a reduction in global O-GlcNAcylation is desired after treatment with this compound, the compound would need to be washed out from the experimental system, allowing for the natural turnover of the O-GlcNAc modification. For more direct and rapid reduction of O-GlcNAcylation, one could consider using an inhibitor of O-GlcNAc transferase (OGT), the enzyme that adds the O-GlcNAc modification.[5]
Q3: What are the expected off-target effects of this compound?
A3: this compound has been shown to be highly selective for OGA.[2][4] Studies have indicated that it does not have significant activity against cardiovascular ion channels (hERG, NaV1.5, CaV1.2) or major metabolic enzymes like CYP3A4, CYP2D6, and CYP2C9 at therapeutic concentrations.[4] The primary "off-target" considerations are the widespread biological consequences of globally elevated O-GlcNAcylation on numerous proteins, which is an area of ongoing research.[1][3]
Q4: How does this compound treatment affect the O-GlcNAc cycling enzymes themselves?
A4: Chronic treatment with OGA inhibitors can lead to adaptive changes in the O-GlcNAcylation pathway.[7] This may include compensatory increases in the expression of OGA and decreases in the protein levels of O-GlcNAc transferase (OGT).[7] Researchers should be aware of these potential feedback mechanisms in long-term experiments.
Troubleshooting Guides
Problem 1: No significant increase in global O-GlcNAcylation is observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Insufficient concentration of this compound | Verify the concentration of this compound used. The cellular IC50 is less than 0.100 µM.[6] A dose-response experiment is recommended to determine the optimal concentration for your specific cell line or experimental system.[2] |
| Incorrect compound handling or storage | Ensure this compound is properly dissolved, typically in DMSO, and stored according to the manufacturer's instructions to maintain its activity.[2] Prepare fresh dilutions for each experiment. |
| Cellular permeability issues | While this compound is designed to be CNS penetrant, permeability can vary between cell types.[6] Increase incubation time or concentration to ensure adequate cellular uptake. |
| Ineffective detection method | The method used to detect O-GlcNAcylation may not be sensitive enough. See the detailed experimental protocols below for recommended detection methods like Western blotting with appropriate antibodies or chemoenzymatic labeling.[8][9] |
| High basal OGA expression | Some cell types may have very high levels of OGA, requiring higher concentrations of this compound for effective inhibition. |
Problem 2: Excessive or unexpected cellular toxicity is observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| High concentration of this compound | High concentrations of any compound can lead to toxicity. Perform a dose-response and time-course experiment to find the optimal concentration and duration that maximizes O-GlcNAcylation without inducing significant cell death. |
| Solvent (DMSO) toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture media is at a non-toxic level (typically <0.1%).[2] |
| Prolonged, high levels of O-GlcNAcylation | While this compound itself has shown good safety profiles in short-term studies, chronic and very high levels of global O-GlcNAcylation may interfere with normal cellular processes.[6][7] Consider the duration of your experiment and assess key cellular health markers. |
| Contamination of the compound | Ensure the purity of the this compound being used. If possible, obtain the compound from a reputable supplier. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Species | Reference |
| hOGA Ki | 7.9 nM | Human | [2] |
| hOGA IC50 | < 0.010 µM | Human | [6] |
| Cellular IC50 | < 0.100 µM | Rat (PC-12 cells) | [6] |
Table 2: In Vivo Effects of this compound
| Dose | Effect | Model System | Reference |
| 3, 10, 30, 100 mg/kg | Increased O-protein levels | Rat brain and PBMC | [6] |
| 1 to 100 mg/kg | Reduced neurofibrillary tangles | Tg4510 transgenic mice | [6] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Global O-GlcNAcylation
This protocol outlines the steps for detecting changes in total O-GlcNAcylated proteins in cell lysates following this compound treatment.
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[2]
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail and an OGA inhibitor (such as 50 µM Thiamet-G) to preserve the O-GlcNAc modification during sample preparation.[8]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.[9]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for O-GlcNAc (e.g., RL2 or CTD110.6) overnight at 4°C.[9]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[9]
-
Normalize the total O-GlcNAc signal to a loading control (e.g., β-actin or GAPDH).
-
Protocol 2: Chemoenzymatic Labeling of O-GlcNAcylated Proteins
This method offers a more sensitive and quantitative alternative to Western blotting for assessing global O-GlcNAcylation.
-
Cell Lysis: Lyse cells treated with this compound or vehicle control as described in Protocol 1.
-
Chemoenzymatic Labeling:
-
Use a commercially available kit or a published protocol that utilizes a mutant galactosyltransferase (Y289L Gal-T1) to transfer an azide-modified galactose (GalNAz) onto O-GlcNAc residues.
-
This is followed by a "click" reaction (CuAAC) to attach a reporter tag, such as biotin or a fluorescent probe (e.g., TAMRA), to the azide group.[8]
-
-
Detection:
-
Quantification: The intensity of the signal from the labeled proteins can be quantified to determine the relative levels of global O-GlcNAcylation.
Visualizations
Signaling Pathway
Caption: O-GlcNAc cycling and the inhibitory action of this compound on OGA.
Experimental Workflow
Caption: Workflow for Western blot analysis of global O-GlcNAcylation.
References
- 1. This compound, a Novel and Selective O-GlcNAcase Inhibitor That Reduces the Formation of Pathological Tau and Ameliorates Neurodegeneration in a Mouse Model of Tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanistic roles for altered O-GlcNAcylation in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DETECTION AND ANALYSIS OF PROTEINS MODIFIED BY O-LINKED N-ACETYLGLUCOSAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of MK-8719 and Thiamet-G in Tau Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent O-GlcNAcase (OGA) inhibitors, MK-8719 and Thiamet-G, focusing on their efficacy in preclinical models of tauopathy. The information presented is intended to assist researchers in making informed decisions regarding the selection and application of these compounds in their studies.
Introduction
The accumulation of hyperphosphorylated tau protein is a central pathological hallmark of several neurodegenerative diseases, collectively known as tauopathies, which include Alzheimer's disease and frontotemporal dementia. One promising therapeutic strategy is the inhibition of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from proteins. Increasing O-GlcNAcylation on tau is hypothesized to reduce its phosphorylation and aggregation. This guide compares the efficacy of a clinical candidate, this compound, and a widely used research tool, Thiamet-G, in preclinical tau models.
Mechanism of Action
Both this compound and Thiamet-G are competitive inhibitors of the OGA enzyme.[1] By blocking the active site of OGA, they prevent the removal of O-GlcNAc from serine and threonine residues on substrate proteins, including tau. This leads to an increase in the overall levels of O-GlcNAcylated proteins, which is thought to interfere with the hyperphosphorylation and subsequent aggregation of tau.[1][2]
Data Presentation
The following tables summarize the available quantitative data for this compound and Thiamet-G from preclinical studies, primarily in the rTg4510 mouse model of tauopathy. It is important to note that the data are compiled from different studies and direct head-to-head comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro and In Vivo Potency
| Compound | Target | IC50 / Ki | Brain Penetration | Reference |
| This compound | Human OGA | Ki: <0.010 µM | Yes | [1] |
| Thiamet-G | Human OGA | Ki: 20-21 nM | Yes | [3] |
Table 2: Efficacy in rTg4510 Mouse Model of Tauopathy
| Compound | Dosage and Administration | Treatment Duration | Key Efficacy Outcomes | Reference |
| This compound | 100 mg/kg, oral gavage | Not specified | Significantly reduces pathological tau; Ameliorates brain atrophy | [2] |
| Thiamet-G | 500 mg/kg/day in chow | 8 weeks | Significant reduction of aggregated and phosphorylated tau in the insoluble fraction; Reduction of total tau in CSF | [4][5] |
| Thiamet-G | 600 mg/kg/day in drinking water | 18 weeks | Significant reduction in soluble and insoluble hyperphosphorylated tau; Attenuation of hyperactivity | [6] |
Table 3: Observed Effects on Tau Pathology and Neuropathology
| Compound | Effect on Soluble Tau | Effect on Insoluble/Aggregated Tau | Effect on Brain Atrophy | Reference |
| This compound | Reduction of pathological tau | Reduction of pathological tau | Attenuation of forebrain volume loss | [2] |
| Thiamet-G | Significant reduction of hyperphosphorylated species | Significant reduction of aggregated and hyperphosphorylated species | Not explicitly quantified in these studies | [4][5][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
In Vivo OGA Inhibitor Administration in rTg4510 Mice
a) this compound Administration (Oral Gavage)
-
Animal Model: RrTg4510 mice expressing human tau with the P301L mutation are used.[2]
-
Compound Preparation: this compound is formulated in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose in water).
-
Dosing: Mice receive a daily oral gavage of this compound at a specified dose (e.g., 100 mg/kg).[2] Vehicle-treated animals receive the vehicle alone.
-
Treatment Duration: The treatment period can range from several weeks to months, depending on the study's endpoint (e.g., assessing impact on established pathology or prevention of pathology).
-
Tissue Collection: At the end of the treatment period, mice are euthanized, and brain tissue is collected for subsequent biochemical or histological analysis.
b) Thiamet-G Administration (In-diet or Drinking Water)
-
Animal Model: Female F1 rTg4510 mice are often used to minimize variability.[7]
-
Compound Preparation:
-
In-diet: Thiamet-G is mixed into standard mouse chow at a concentration calculated to deliver a specific daily dose (e.g., 500 mg/kg/day).[4][5]
-
Drinking Water: Thiamet-G is dissolved in the drinking water at a concentration to achieve the target daily dose (e.g., 3.75 mg/mL for a 600 mg/kg/day dose, assuming 5 mL/day consumption for a 30g mouse).[6]
-
-
Dosing: The medicated chow or water is provided ad libitum.
-
Treatment Duration: Chronic treatment is typically employed, for example, from 8 to 16 weeks of age or from 6 to 24 weeks of age.[4][5][6]
-
Tissue Collection: Brains are harvested at the study endpoint for analysis.
Brain Tissue Homogenization and Fractionation for Tau Analysis
-
Homogenization: Brain tissue (e.g., forebrain) is homogenized in a cold lysis buffer (e.g., 20 mM Tris-HCl, pH 8.0, 0.32 M sucrose, and protease/phosphatase inhibitors) at a 1:10 weight-to-volume ratio.[8][9]
-
Low-Speed Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.[10]
-
High-Speed Centrifugation (Soluble Fraction): The supernatant from the low-speed spin is then subjected to high-speed centrifugation (e.g., 100,000 x g for 30 minutes at 4°C). The resulting supernatant contains the soluble protein fraction.[8]
-
Insoluble Fraction Extraction: The pellet from the high-speed centrifugation is resuspended in a buffer containing a strong detergent (e.g., 1% sarkosyl) and incubated to solubilize the insoluble proteins. This is followed by another round of ultracentrifugation, and the resulting pellet contains the sarkosyl-insoluble tau fraction, which is enriched in aggregated tau.[8][9]
Western Blotting for Phosphorylated Tau
-
Protein Quantification: The protein concentration of the soluble and insoluble fractions is determined using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Equal amounts of protein from each sample are mixed with Laemmli sample buffer and boiled for 5-10 minutes.
-
SDS-PAGE: The denatured protein samples are separated by size on a polyacrylamide gel.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for a particular phosphorylated tau epitope (e.g., AT8 for pSer202/pThr205, PHF1 for pSer396/pSer404) or total tau.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify the relative levels of phosphorylated tau, normalized to total tau or a loading control like GAPDH.[6]
Mandatory Visualization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound, a Novel and Selective O-GlcNAcase Inhibitor That Reduces the Formation of Pathological Tau and Ameliorates Neurodegeneration in a Mouse Model of Tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. d-nb.info [d-nb.info]
- 5. Inhibition of O-GlcNAcase leads to elevation of O-GlcNAc tau and reduction of tauopathy and cerebrospinal fluid tau in rTg4510 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. imrpress.com [imrpress.com]
- 7. Inhibition of O-GlcNAcase leads to elevation of O-GlcNAc tau and reduction of tauopathy and cerebrospinal fluid tau in rTg4510 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Extraction of Soluble and Insoluble Protein Fractions from Mouse Brains and Spinal Cords - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow Cytometry Analysis and Quantitative Characterization of Tau in Synaptosomes from Alzheimer’s Disease Brains - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuronal Effects of MK-8719, a Selective O-GlcNAcase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of MK-8719, a potent and selective inhibitor of O-GlcNAcase (OGA), and its effects in different neuronal cell lines. By summarizing key experimental data and outlining detailed methodologies, this document aims to offer an objective resource for researchers investigating therapeutic strategies for tauopathies such as Alzheimer's disease.
Introduction to this compound and OGA Inhibition
This compound is a novel, selective, and potent inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from proteins.[1][2] The mechanism of action of this compound and other OGA inhibitors is based on the hypothesis that increasing the levels of O-GlcNAcylation on proteins, particularly the microtubule-associated protein tau, can interfere with its hyperphosphorylation and subsequent aggregation, which are key pathological hallmarks of several neurodegenerative diseases.[3] This guide focuses on the cross-validation of this compound's effects in commonly used neuronal cell line models.
Comparative Efficacy of OGA Inhibitors in Neuronal Cell Lines
While direct comparative studies of this compound across multiple neuronal cell lines are limited in publicly available literature, we can synthesize data from various studies to provide an overview of its activity and compare it with other well-characterized OGA inhibitors. The following tables summarize the in vitro potency and cellular effects of this compound and its alternatives.
Table 1: In Vitro Potency of OGA Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| This compound | Human OGA | <10 | - | [4] |
| Thiamet-G | Human OGA | 21 | PC-12 | [5] |
| ASN-120290 | Human OGA | Low nanomolar | HEK293 | [6] |
| LY-3372689 | OGA | Nanomolar | - | [7] |
Table 2: Cellular Effects of OGA Inhibitors on Tau Phosphorylation
| Compound | Cell Line | Tau Phosphorylation Site | Effect | Reference |
| This compound | Not explicitly stated in cell lines | - | Reduces pathological tau in vivo | [1][2] |
| Thiamet-G | PC-12 | Thr231, Ser396 | Decreased phosphorylation | [5] |
| ASN-120290 | Not explicitly stated in cell lines | Phosphorylated tau | Decrease | [8] |
Signaling Pathway of OGA Inhibition
The inhibition of OGA by compounds like this compound leads to an increase in the O-GlcNAcylation of various intracellular proteins, including tau. This post-translational modification is thought to compete with phosphorylation, thereby reducing the hyperphosphorylation of tau and its subsequent aggregation into neurofibrillary tangles.
Experimental Protocols
Below are representative protocols for evaluating the effects of OGA inhibitors in neuronal cell lines, based on methodologies described in the cited literature.
Cell Culture and Differentiation
-
PC-12 Cells: This cell line, derived from a rat pheochromocytoma, can be differentiated into neuron-like cells.[9]
-
Culture Medium: RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.
-
Differentiation: To induce a neuronal phenotype, PC-12 cells are treated with Nerve Growth Factor (NGF) at a concentration of 50-100 ng/mL for 5-7 days. Differentiated cells exhibit neurite outgrowth.
-
-
SH-SY5Y Cells: A human neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Differentiation: Differentiation can be induced by treatment with retinoic acid (RA) at a concentration of 10 µM for 5-7 days, followed by treatment with Brain-Derived Neurotrophic Factor (BDNF) at 50 ng/mL for an additional 3-5 days.
-
Treatment with OGA Inhibitors
-
Preparation of Stock Solutions: Dissolve this compound or other OGA inhibitors in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).
-
Cell Plating: Plate differentiated or undifferentiated neuronal cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for western blotting).
-
Treatment: Dilute the stock solution of the OGA inhibitor in the culture medium to the desired final concentrations. Replace the existing medium with the medium containing the inhibitor or a vehicle control (DMSO at the same final concentration).
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Western Blotting for Tau Phosphorylation and O-GlcNAcylation
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for total tau, phosphorylated tau (e.g., AT8, PHF-1), and O-GlcNAcylated proteins (e.g., RL2).
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Discussion and Future Directions
The available data suggest that this compound is a potent OGA inhibitor with therapeutic potential for tauopathies. While direct cross-validation in different neuronal cell lines is not extensively documented in single studies, the consistent findings across different OGA inhibitors in various neuronal models support the underlying mechanism of action. Future studies should aim to directly compare the efficacy and potential off-target effects of this compound and other OGA inhibitors in a panel of well-characterized neuronal cell lines, including those derived from human induced pluripotent stem cells (iPSCs) from patients with tauopathies. Such studies will be crucial for the continued development and validation of OGA inhibition as a therapeutic strategy.
References
- 1. The emerging link between O-GlcNAcylation and neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. Chemical approaches to understanding O-GlcNAc glycosylation in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A potent mechanism-inspired O-GlcNAcase inhibitor that blocks phosphorylation of tau in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ceperognastat | ALZFORUM [alzforum.org]
- 8. researchgate.net [researchgate.net]
- 9. PC12 cell line - Wikipedia [en.wikipedia.org]
A Comparative Guide to O-GlcNAcase (OGA) Inhibitors in Tauopathy Research: An Analysis of MK-8719 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published findings for MK-8719, a selective O-GlcNAcase (OGA) inhibitor, and other key OGA inhibitors investigated for the treatment of tauopathies such as Alzheimer's disease. As independent replication studies for this compound are not available in the public domain, this document compares the data presented in the original publications with findings on Thiamet-G, ASN90 (ASN120290), LY3372689, and BIIB113.
The inhibition of OGA is a promising therapeutic strategy for tauopathies. By preventing the removal of O-linked N-acetylglucosamine (O-GlcNAc) from proteins, OGA inhibitors increase the O-GlcNAcylation of tau. This post-translational modification is inversely related to the hyperphosphorylation of tau, a key pathological event in the formation of neurofibrillary tangles (NFTs). Increased O-GlcNAcylation of tau is hypothesized to reduce its aggregation and subsequent neurotoxicity.
Quantitative Data Comparison
The following tables summarize the key preclinical and clinical findings for this compound and its alternatives.
Table 1: Preclinical In Vitro and In Vivo Data of OGA Inhibitors
| Compound | Target | In Vitro Potency (Ki or IC50) | Animal Model | Key In Vivo Findings | Source(s) |
| This compound | OGA | Ki = 7.9 nM (human OGA) | rTg4510 mice | Dose-dependent increase in brain O-GlcNAc levels, reduction in pathological tau, and attenuation of brain atrophy. | [1] |
| Thiamet-G | OGA | Ki = 21 nM | rTg4510 mice | Increased brain O-GlcNAc levels, significant reduction in soluble and insoluble hyperphosphorylated tau. | [2][3] |
| ASN90 | OGA | Not specified in results | Alzheimer's & Parkinson's models | Prevented development of tau tangle pathology, functional motor deficits, and increased survival. | [1][4] |
| LY3372689 | OGA | Nanomolar potency | Rodents | >95% occupancy of brain OGA, raised protein O-GlcNAc content. | [5] |
| BIIB113 | OGA | Not specified in results | rTg4510 mice | 85% target occupancy, increased tau glycosylation, and reduced tau pathology by 43%. | [6] |
Table 2: Clinical Trial Data of OGA Inhibitors
| Compound | Phase of Development | Population | Key Clinical Findings | Source(s) |
| This compound | Phase I (Discontinued) | Healthy Volunteers | Generally well-tolerated in single oral doses up to 1200 mg. | [7] |
| Thiamet-G | Preclinical | N/A | Widely used as a preclinical tool compound. | [8] |
| ASN90 | Phase I | Healthy young and elderly subjects | Completed three Phase I studies, demonstrating safety and tolerability. | [1][4] |
| LY3372689 | Phase II (Failed) | Early symptomatic Alzheimer's | Well-tolerated in Phase I. Failed to meet primary endpoint in Phase II. | [5][9] |
| BIIB113 | Phase I | Healthy Volunteers | Well-tolerated, linear pharmacokinetics, half-life of ~30 hours supporting once-daily dosing. ≥90% brain OGA occupancy at low doses. | [6][10] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of OGA inhibitors and a general experimental workflow for their evaluation.
Caption: Proposed mechanism of OGA inhibitors in preventing tau pathology.
Caption: Generalized workflow for the development of OGA inhibitors.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of OGA inhibitors.
1. In Vitro OGA Inhibition Assay
-
Objective: To determine the potency of a compound in inhibiting the OGA enzyme.
-
Methodology: Recombinant human OGA is incubated with a fluorogenic substrate and varying concentrations of the inhibitor compound. The enzymatic activity is measured by monitoring the fluorescence signal over time. The half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki) is then calculated from the dose-response curve.
2. Cell-Based O-GlcNAc Level Measurement
-
Objective: To assess the ability of a compound to increase O-GlcNAc levels in a cellular context.
-
Methodology: A relevant cell line (e.g., PC-12) is treated with the OGA inhibitor for a specified period. Following treatment, cell lysates are prepared, and the total O-GlcNAcylated proteins are quantified using an enzyme-linked immunosorbent assay (ELISA) or Western blotting with an antibody specific for O-GlcNAc-modified proteins.
3. In Vivo Evaluation in Tauopathy Animal Models (e.g., rTg4510 mice)
-
Objective: To evaluate the in vivo efficacy of an OGA inhibitor in reducing tau pathology and improving related phenotypes.
-
Methodology: rTg4510 transgenic mice, which overexpress a mutant form of human tau, are treated with the compound or vehicle over a chronic period. At the end of the treatment, brain tissue is collected and analyzed for:
-
O-GlcNAc levels: Measured by Western blot or ELISA.
-
Tau pathology: Soluble and insoluble tau fractions are analyzed by Western blot using antibodies against various phosphorylated tau epitopes. Histological analysis is performed to quantify neurofibrillary tangles.
-
Brain atrophy: Assessed using magnetic resonance imaging (MRI).
-
Behavioral deficits: Evaluated using relevant behavioral tests.
-
4. Clinical Phase I Study Design
-
Objective: To assess the safety, tolerability, and pharmacokinetics of an OGA inhibitor in humans.
-
Methodology: A randomized, double-blind, placebo-controlled study is conducted in a small cohort of healthy volunteers. The study typically involves single ascending dose (SAD) and multiple ascending dose (MAD) cohorts. Blood samples are collected at various time points to determine the pharmacokinetic profile of the drug. Safety and tolerability are monitored through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs). In some studies, positron emission tomography (PET) imaging with a specific tracer is used to measure target engagement in the brain.
Concluding Remarks
This compound demonstrated promising preclinical efficacy as a potent and selective OGA inhibitor, effectively increasing brain O-GlcNAc levels and reducing tau pathology in a mouse model of tauopathy. Early clinical data indicated that it was well-tolerated in healthy volunteers. However, its clinical development was discontinued.
The alternative OGA inhibitors discussed in this guide, such as Thiamet-G, ASN90, LY3372689, and BIIB113, have also shown potential in preclinical models. While Thiamet-G remains a valuable research tool, the other compounds have progressed to clinical trials. The failure of LY3372689 in a Phase II trial highlights the challenges in translating preclinical efficacy to clinical benefit in Alzheimer's disease. Nevertheless, the promising Phase I data for compounds like BIIB113, demonstrating high target engagement at safe doses, suggests that OGA inhibition remains a viable therapeutic strategy for tauopathies. Further clinical investigation is warranted to determine the ultimate therapeutic potential of this class of compounds.
References
- 1. Asceneuron Publishes Pioneering Preclinical Efficacy Data on its Novel Clinical Molecule ASN90 in Both Alzheimer’s and Parkinson’s Disease Models - Asceneuron [asceneuron.com]
- 2. imrpress.com [imrpress.com]
- 3. flag-tag-protein.com [flag-tag-protein.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. alzforum.org [alzforum.org]
- 6. alzforum.org [alzforum.org]
- 7. BIIB-113 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. Lilly's tau drug for Alzheimer's flunks phase 2 test | pharmaphorum [pharmaphorum.com]
- 10. Targeting tau for Alzheimers disease through OGA inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of O-GlcNAcase Inhibitors: MK-8719 and ASN90 in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent O-GlcNAcase (OGA) inhibitors, MK-8719 and ASN90, based on available preclinical data. Both compounds have been investigated as potential therapeutics for neurodegenerative diseases, primarily those characterized by the aggregation of tau (tauopathies) and alpha-synuclein (α-synucleinopathies). This document summarizes their performance in preclinical models, presents key quantitative data in a comparative format, outlines detailed experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
At a Glance: Key Preclinical Data
The following tables summarize the core quantitative data for this compound and ASN90, facilitating a direct comparison of their potency, cellular activity, and in vivo efficacy in relevant animal models of neurodegenerative disease.
Table 1: In Vitro and Cellular Activity
| Parameter | This compound | ASN90 (Egalognastat) |
| Target | O-GlcNAcase (OGA) | O-GlcNAcase (OGA) |
| Mechanism of Action | Competitive, reversible inhibitor | Competitive, reversible inhibitor[1][2] |
| In Vitro Potency (Human OGA) | IC50 < 0.010 µM[3] | IC50 = 10.2 nM (0.0102 µM)[2][4][5] |
| Ki = 7.9 nM[6] | ||
| Kd = 3.1 nM[7][8] | ||
| Cellular Potency (O-GlcNAcylation) | IC50 < 0.100 µM[3] | EC50 = 320 nM (HEK293 cells)[1][4] |
| EC50 (PC12 cells) - Not specified | EC50 = 209 nM (Human PBMCs)[1] | |
| EC50 = 489 nM (Rodent PBMCs)[1] | ||
| Selectivity | Selective against lysosomal β-hexosaminidase | Does not inhibit hexosaminidase (Hex)[5] |
Table 2: In Vivo Efficacy in Tauopathy Models (rTg4510 Mice)
| Parameter | This compound | ASN90 |
| Animal Model | rTg4510 (human mutant tau P301L)[9][10] | hTauP301S and P301L transgenic mice[1][5] |
| Dosing Regimen | 1 to 100 mg/kg[3] | 30-100 mg/kg/day, oral gavage[5] |
| Treatment Duration | Not specified in all sources | 4 days (acute), 3.5 to 6 months (chronic)[5] |
| Effect on Brain O-GlcNAcylation | Dose-dependent increase[9] | Robustly elevates O-GlcNAcylation of brain proteins, including tau[1] |
| Effect on Tau Pathology | Significantly reduced neurofibrillary tangles[3] | Prevented development of tau tangle pathology[9][11] |
| Effect on Neurodegeneration | Attenuation of brain weight and forebrain volume loss[3][9] | Not specified |
| Functional Outcomes | Attenuated hyperactivity[8] | Improved motor behavior and breathing function[9][11] |
| Survival | Not specified | Increased survival[9][11] |
Table 3: In Vivo Efficacy in α-Synucleinopathy Models (Line 61 Mice)
| Parameter | This compound | ASN90 |
| Animal Model | Not reported | Line 61 (human wild-type α-synuclein)[7][12] |
| Dosing Regimen | Not reported | 30 and 100 mg/kg/day, oral gavage[1][2] |
| Treatment Duration | Not reported | 24 weeks[1][2] |
| Effect on Brain O-GlcNAcylation | Not reported | Dose-dependent increase in total protein O-GlcNAcylation and O-GlcNAcylated α-synuclein[1][2] |
| Effect on α-Synuclein Pathology | Not reported | Reduced astrogliosis[1][2] |
| Functional Outcomes | Not reported | Slowed the progression of motor impairment (Beam Walk Test)[1][2] |
Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and a typical experimental workflow for the preclinical evaluation of these OGA inhibitors.
References
- 1. O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Immunohistochemistry Protocol for Tau Antibody (NB110-57615): Novus Biologicals [novusbio.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Parallel Beam test for mice [protocols.io]
- 7. Assessment of Motor Balance and Coordination in Mice using the Balance Beam [authors.library.caltech.edu]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. This compound, a Novel and Selective O-GlcNAcase Inhibitor That Reduces the Formation of Pathological Tau and Ameliorates Neurodegeneration in a Mouse Model of Tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alzforum.org [alzforum.org]
- 11. O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Mouse Model to Test Novel Therapeutics for Parkinson’s Disease: an Update on the Thy1-aSyn (“line 61”) Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Discontinuation of MK-8719 and the Waning Promise of OGA Inhibitors in Neurodegenerative Disease
The clinical development of MK-8719, a once-promising O-GlcNAcase (OGA) inhibitor for the treatment of tauopathies such as Alzheimer's disease and progressive supranuclear palsy (PSP), has been discontinued. While developer Merck has not issued a formal statement detailing the reasons, the cessation of its development is emblematic of a broader trend of failures within the OGA inhibitor drug class, suggesting a likely strategic decision driven by accumulating evidence of a lack of efficacy in later-stage clinical trials of similar compounds.
This compound demonstrated a favorable preclinical profile, with potent and selective inhibition of the OGA enzyme, good central nervous system (CNS) penetration, and positive results in animal models of tauopathy.[1][2][3] Furthermore, a Phase 1 study in healthy volunteers showed that the drug was generally well-tolerated.[2] Despite these encouraging early results and the FDA granting it orphan drug designation for PSP, the planned clinical trials in patient cohorts were never initiated.[3][4]
The discontinuation of this compound can be best understood in the context of the clinical trial failures of other OGA inhibitors that were further along in development. Notably, Eli Lilly's LY3372689, Asceneuron's ASN51, and Biogen's BIIB113 have all been discontinued due to failing to meet primary endpoints in Phase 2 trials or for strategic reasons.[5][6][7] This string of setbacks points towards a potential class-wide lack of efficacy for OGA inhibitors in treating neurodegenerative diseases, a realization that likely influenced Merck's decision to halt the development of this compound.
This comparison guide will provide an overview of the preclinical and clinical data for this compound and other key OGA inhibitors, detailing the experimental methodologies used in their evaluation and visualizing the key pathways and workflows.
Comparative Analysis of OGA Inhibitors
The following tables summarize the available preclinical and clinical data for this compound and its main competitors in the OGA inhibitor class.
| Compound | Developer | Target | Preclinical Highlights | Phase 1 Clinical Trial Outcomes | Development Status |
| This compound | Merck & Co. / Alectos Therapeutics | O-GlcNAcase (OGA) | Potent and selective OGA inhibitor with excellent CNS penetration. Reduced pathological tau and ameliorated neurodegeneration in rTg4510 mouse model of tauopathy.[1][2][3] | Generally well-tolerated in single ascending doses in healthy volunteers.[2] | Discontinued |
| LY3372689 | Eli Lilly | O-GlcNAcase (OGA) | Potent and selective OGA inhibitor. | Generally well-tolerated in healthy volunteers. | Discontinued (Failed to meet primary endpoint in Phase 2)[5][6] |
| ASN51 | Asceneuron | O-GlcNAcase (OGA) | Orally bioavailable OGA inhibitor. | Generally well-tolerated in single and multiple doses in healthy volunteers.[2] | Discontinued (Strategic decision)[7] |
| BIIB113 | Biogen | O-GlcNAcase (OGA) | Oral small molecule inhibitor of tau aggregation. | Generally well-tolerated in single and multiple ascending doses in healthy volunteers.[8] | Discontinued[7] |
Signaling Pathway and Experimental Workflow
The therapeutic rationale for OGA inhibitors is based on the "O-GlcNAc hypothesis," which posits that increasing the O-GlcNAcylation of the tau protein can inhibit its hyperphosphorylation and subsequent aggregation into the neurofibrillary tangles that are a hallmark of Alzheimer's disease and other tauopathies.
The preclinical evaluation of OGA inhibitors like this compound typically follows a standardized workflow to assess their potential as therapeutic agents.
Detailed Experimental Methodologies
In Vitro OGA Enzyme Inhibition Assay
Objective: To determine the potency of a compound in inhibiting the enzymatic activity of O-GlcNAcase.
Protocol:
-
Recombinant human OGA enzyme is purified and prepared in an appropriate assay buffer.
-
The test compound (e.g., this compound) is serially diluted to a range of concentrations.
-
The enzyme is pre-incubated with the test compound for a specified period.
-
A fluorogenic or chromogenic substrate for OGA is added to initiate the enzymatic reaction.
-
The reaction is incubated at a controlled temperature, and the fluorescence or absorbance is measured over time using a plate reader.
-
The rate of substrate cleavage is calculated, and the half-maximal inhibitory concentration (IC50) is determined by fitting the data to a dose-response curve.
Cell-Based O-GlcNAc Elevation Assay (ELISA)
Objective: To assess the ability of a compound to increase the levels of O-GlcNAcylated proteins within a cellular context.
Protocol:
-
A suitable cell line, such as rat pheochromocytoma (PC12) cells, is cultured in multi-well plates.[1]
-
The cells are treated with various concentrations of the test compound for a defined period.
-
Following treatment, the cells are lysed to extract total protein.
-
An enzyme-linked immunosorbent assay (ELISA) is performed on the cell lysates. The wells of the ELISA plate are coated with an antibody that specifically recognizes O-GlcNAcylated proteins.
-
The cell lysates are added to the wells, and a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) is used to quantify the amount of O-GlcNAcylated protein.
-
The half-maximal effective concentration (EC50) for O-GlcNAc elevation is calculated from the dose-response curve.
In Vivo Efficacy Studies in rTg4510 Mouse Model
Objective: To evaluate the therapeutic potential of a compound in a transgenic mouse model of tauopathy.
Protocol:
-
Animal Model: The rTg4510 mouse model is a bitransgenic line that expresses a mutant form of human tau (P301L) in the forebrain, leading to age-dependent development of neurofibrillary tangles and neurodegeneration.[5][9]
-
Dosing: Mice are administered the test compound (e.g., this compound) or a vehicle control via oral gavage or in their diet for a specified duration.
-
Behavioral Assessments: A battery of behavioral tests is conducted to assess cognitive function, such as the Morris water maze for spatial learning and memory.
-
Biochemical Analysis: After the treatment period, brain tissue is collected and analyzed for levels of total and phosphorylated tau, as well as markers of neuroinflammation and synaptic integrity.
-
Histopathological Analysis: Brain sections are stained to visualize and quantify the extent of tau pathology, including neurofibrillary tangles and neuronal loss.
-
Measurement of Brain O-GlcNAc Levels: Brain homogenates are analyzed by Western blotting or mass spectrometry to confirm that the compound increased O-GlcNAc levels in the target tissue.[6]
Conclusion
The discontinuation of this compound, despite its promising preclinical and early clinical safety profile, underscores the significant challenges in translating preclinical efficacy in animal models of tauopathy to clinical benefit in human patients. The subsequent failures of other OGA inhibitors in Phase 2 trials strongly suggest that the therapeutic window for this class of drugs may be narrow or that the underlying hypothesis of broadly increasing O-GlcNAcylation as a disease-modifying strategy for neurodegenerative diseases is flawed. While the pursuit of tau-targeting therapies continues, the story of this compound and its contemporaries serves as a critical case study for the drug development community, highlighting the complexities of targeting intricate biological pathways and the importance of robust clinical validation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound, a Novel and Selective O-GlcNAcase Inhibitor That Reduces the Formation of Pathological Tau and Ameliorates Neurodegeneration in a Mouse Model of Tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuronal O-GlcNAcylation Improves Cognitive Function in the Aged Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of tau pathology in male rTg4510 mice fed with a curcumin derivative Shiga-Y5 | PLOS One [journals.plos.org]
- 6. Defining the Dynamic Regulation of O-GlcNAc Proteome in the Mouse Cortex---the O-GlcNAcylation of Synaptic and Trafficking Proteins Related to Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New ELISA-based method for the detection of O-GlcNAc transferase activity in vitro | Semantic Scholar [semanticscholar.org]
- 8. rTg(tauP301L)4510 | ALZFORUM [alzforum.org]
- 9. researchgate.net [researchgate.net]
Assessing the Translational Relevance of MK-8719 Animal Studies: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the O-GlcNAcase (OGA) inhibitor MK-8719 with alternative compounds, supported by experimental data from preclinical animal studies. The focus is on the translational relevance of these findings for the treatment of tauopathies, such as Alzheimer's disease.
This compound is a potent and selective inhibitor of the O-GlcNAcase (OGA) enzyme, which is responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) from proteins.[1][2] The inhibition of OGA leads to an increase in O-GlcNAcylation, a post-translational modification that has been shown to interfere with the pathological aggregation of tau protein, a hallmark of several neurodegenerative diseases.[1][2] Preclinical studies in the rTg4510 mouse model of tauopathy have demonstrated that this compound can reduce the formation of pathological tau and ameliorate neurodegeneration.[2] This guide will delve into the quantitative data from these studies, compare this compound with other OGA inhibitors, and provide detailed experimental protocols to aid in the critical assessment of its translational potential.
Mechanism of Action: The O-GlcNAc Signaling Pathway
The central hypothesis behind the therapeutic potential of this compound lies in its ability to modulate the O-GlcNAc signaling pathway. In a healthy state, the enzymes OGT and OGA maintain a dynamic balance of O-GlcNAcylation on intracellular proteins, including tau. In tauopathies, this balance is disrupted. By inhibiting OGA, this compound increases the levels of O-GlcNAcylated tau, which is thought to prevent its hyperphosphorylation and subsequent aggregation into neurofibrillary tangles.
References
Validating Target Engagement of MK-8719: A Comparative Guide to Novel PET Tracers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel Positron Emission Tomography (PET) tracers for validating the target engagement of MK-8719, a selective inhibitor of O-GlcNAcase (OGA). Effective target engagement validation is crucial in the clinical development of OGA inhibitors for the treatment of tauopathies such as Alzheimer's disease. This document outlines the performance of key PET tracers, supported by experimental data, and provides detailed methodologies for their use.
O-GlcNAcase (OGA) Signaling Pathway and this compound Mechanism of Action
This compound is a potent and selective inhibitor of O-GlcNAcase (OGA), an enzyme responsible for the removal of O-linked β-N-acetylglucosamine (O-GlcNAc) from proteins, including the tau protein.[1][2][3] In tauopathies, hyperphosphorylation of tau leads to its aggregation and the formation of neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease. O-GlcNAcylation and phosphorylation of tau occur at many of the same or adjacent sites. Increased O-GlcNAcylation of tau has been shown to inhibit its aggregation. By inhibiting OGA, this compound increases the levels of O-GlcNAcylated tau, thereby reducing the formation of pathological tau aggregates.[1][3] PET imaging studies have demonstrated robust target engagement of this compound in the brains of rats and mice.[1]
Comparison of Novel OGA PET Tracers
Several PET tracers have been developed to quantify OGA in the brain and assess the target engagement of inhibitors like this compound. This section compares three prominent tracers: [¹⁸F]MK-8553 , [¹¹C]BIO-578 , and [¹⁸F]LSN3316612 .
Quantitative Data Summary
| Parameter | [¹⁸F]MK-8553 | [¹¹C]BIO-578 | [¹⁸F]LSN3316612 |
| Radiolabel | Fluorine-18 | Carbon-11 | Fluorine-18 |
| Half-life | ~110 min | ~20 min | ~110 min |
| Affinity (Kd or IC₅₀) | High affinity for OGA[4] | Kd = 2.3 nM (rodent brain)[5][6] | IC₅₀ = 1.9 nM[7][8] |
| Brain Uptake (SUV) | Good brain uptake[4] | High uptake in non-human primates[5][6][9] | ~4 SUV in human brain[7][8] |
| Specificity | Specific binding demonstrated by blocking studies[4] | Specific binding blocked by thiamet G and BIO-735[5][6][9] | Specific binding blocked by thiamet G[7][8] |
| Kinetics | Reversible[4] | Reversible with good kinetics for quantification[5][6][9] | Reversible, but with slow off-rate[9] |
| Test-Retest Variability | 4% in humans[4] | Not explicitly stated | ~12.5% (absolute), but with a uniform increase on retest[10][11] |
| Clinical Use | Used in Phase 1 trials of this compound[4][12] | Deemed suitable for human characterization[5][6][9] | Evaluated in healthy human volunteers[7][10][11] |
| Key Advantage | Directly used to assess this compound target engagement.[12] | Favorable kinetics for quantification and potential for multiple same-day scans.[13] | High brain uptake and well-characterized in humans.[7][8] |
| Key Disadvantage | Limited publicly available data.[9][13] | Shorter half-life of ¹¹C. | Slow clearance kinetics can complicate quantification.[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of findings. Below are representative protocols for OGA PET imaging studies.
General PET Imaging Workflow for Target Engagement
Protocol for [¹⁸F]LSN3316612 PET Imaging in Humans
This protocol is based on studies with healthy human volunteers.[7][10][11]
-
Subject Preparation: Subjects fast for at least 4 hours prior to the scan.
-
Tracer Injection: A bolus of [¹⁸F]LSN3316612 (e.g., 188 ± 5 MBq) is administered intravenously.[10]
-
Image Acquisition: Dynamic PET data are acquired for up to 180 minutes.[10] A low-dose CT scan is performed for attenuation correction.
-
Arterial Blood Sampling: Concurrent arterial blood sampling is performed to measure the arterial input function.[10]
-
Data Analysis:
-
Brain uptake is expressed as Standardized Uptake Value (SUV).[10]
-
The two-tissue compartment model is used to estimate the total distribution volume (VT).[10][11]
-
For target occupancy studies, a baseline scan is followed by administration of the inhibitor (e.g., this compound) and a second PET scan. The percentage change in VT is used to calculate target occupancy.
-
Protocol for [¹¹C]BIO-578 PET Imaging in Non-Human Primates
This protocol is based on preclinical validation studies.[5][6][9]
-
Animal Preparation: Anesthetized non-human primate is positioned in the PET scanner.
-
Tracer Injection: A bolus of [¹¹C]BIO-578 is administered intravenously.
-
Image Acquisition: A dynamic PET scan is acquired for 90-120 minutes. An MRI is used for anatomical reference.[9][13]
-
Blocking Study: To confirm specificity, a separate scan is performed after pretreatment with a blocking agent (e.g., 10 mg/kg of thiamet G).[5][6][9]
-
Data Analysis:
-
Time-activity curves are generated for various brain regions.
-
The reduction in tracer binding after administration of the blocking agent is calculated to demonstrate specific binding.
-
Logical Comparison of PET Tracers for this compound Target Engagement
The choice of a PET tracer for a clinical trial depends on various factors, including the specific research question, logistical considerations, and the tracer's known properties.
Conclusion
Validating the target engagement of this compound is a critical step in its clinical development. [¹⁸F]MK-8553, [¹¹C]BIO-578, and [¹⁸F]LSN3316612 are all viable PET tracers for imaging OGA in the brain.
-
[¹⁸F]MK-8553 has the most direct relevance to this compound, having been used in its early clinical trials.[12] However, the limited availability of detailed public data may be a drawback for broader research applications.
-
[¹¹C]BIO-578 shows excellent kinetic properties, making it a strong candidate for precise quantification of target occupancy.[5][6][9][13] The short half-life of ¹¹C, however, requires an on-site cyclotron.
-
[¹⁸F]LSN3316612 is well-characterized in humans and has high brain uptake.[7][8] Its slower kinetics need to be considered in the design of imaging protocols and data analysis.[9]
The selection of the most appropriate tracer will depend on the specific objectives of the study, available resources, and the desired balance between direct clinical relevance, kinetic properties, and logistical feasibility. This guide provides the foundational information to aid researchers in making an informed decision for their drug development programs.
References
- 1. This compound, a Novel and Selective O-GlcNAcase Inhibitor That Reduces the Formation of Pathological Tau and Ameliorates Neurodegeneration in a Mouse Model of Tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alectos.com [alectos.com]
- 3. researchgate.net [researchgate.net]
- 4. nmr.mgh.harvard.edu [nmr.mgh.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. Development of a PET Tracer for OGA with Improved Kinetics in the Living Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PET ligands [18F]LSN3316612 and [11C]LSN3316612 quantify O-linked-β-N-acetyl-glucosamine hydrolase in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PET ligands [18F]LSN3316612 and [11C]LSN3316612 quantify O-linked-β- N-acetyl-glucosamine hydrolase in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. PET quantification of brain O-GlcNAcase with [18F]LSN3316612 in healthy human volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PET quantification of brain O-GlcNAcase with [18F]LSN3316612 in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. | BioWorld [bioworld.com]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
Safety Operating Guide
Essential Safety and Disposal Procedures for MK-8719
For immediate reference, proper disposal of MK-8719, a potent and selective O-GlcNAcase inhibitor, must be conducted through a licensed hazardous waste disposal service. This guide provides essential safety and logistical information to support researchers, scientists, and drug development professionals in the correct handling and disposal of this compound and its associated waste, ensuring laboratory safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound was not found in the public domain, general safety protocols for handling potent research chemicals should be strictly followed.
Personal Protective Equipment (PPE): A comprehensive assessment of the risks associated with handling this compound should be conducted to determine the appropriate PPE. Standard laboratory practice for handling potent compounds includes:
-
Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood is essential. If there is a risk of generating aerosols or dust, a NIOSH-approved respirator may be necessary.
Waste Segregation and Collection
Proper segregation of waste at the source is crucial for safe and compliant disposal.
Solid Waste:
-
Designated Waste Container: Use a clearly labeled, dedicated hazardous waste container for all solid waste contaminated with this compound. This includes unused or expired compounds, contaminated weighing papers, and disposable labware such as pipette tips and vials.
-
Labeling: The container must be clearly marked as "Hazardous Waste" and include the full chemical name: "this compound".
Liquid Waste:
-
Designated Waste Container: Collect all aqueous and solvent solutions containing this compound in a designated, leak-proof hazardous liquid waste container.
-
Compatibility: Ensure the container material is compatible with the solvents used. Do not mix incompatible waste streams.
-
Labeling: Clearly label the container as "Hazardous Waste" and list all chemical constituents, including solvents.
Contaminated Labware and PPE:
-
Disposable items such as gloves, bench paper, and pipette tips that have come into contact with this compound should be placed in the designated solid hazardous waste container.
-
Non-disposable glassware and equipment should be decontaminated. A triple rinse with an appropriate solvent can be effective. The rinsate must be collected and disposed of as hazardous liquid waste.
Empty Containers:
-
The original container of this compound, even when empty, must be treated as hazardous waste and disposed of in the solid hazardous waste container.
Disposal Plan: Step-by-Step Guidance
As no specific chemical degradation or inactivation protocols for this compound are publicly available, the primary disposal method is through a licensed hazardous waste disposal contractor.
-
Segregate Waste: Follow the segregation procedures outlined above for solid and liquid waste.
-
Package Waste: Ensure all waste containers are securely sealed and properly labeled.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Documentation: Maintain a detailed inventory of the chemical waste being disposed of, including the chemical name, quantity, and date of disposal.
Visualization of the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for this compound Waste Disposal.
Navigating the Safe Handling of MK-8719: A Comprehensive Guide for Researchers
For Immediate Implementation: Essential Safety and Logistical Protocols for the O-GlcNAcase Inhibitor, MK-8719
This document provides crucial safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who are handling the potent and selective O-GlcNAcase (OGA) inhibitor, this compound. Adherence to these guidelines is paramount to ensure personal safety and maintain a secure research environment. This guide offers procedural, step-by-step advice to directly address operational questions concerning the handling, use, and disposal of this compound.
Personal Protective Equipment (PPE) and Engineering Controls
Given that this compound is a potent research compound, a comprehensive approach to exposure prevention is mandatory. The following table summarizes the required personal protective equipment and essential engineering controls.
| Equipment/Control | Specification | Purpose |
| Ventilation | Chemical Fume Hood | To minimize inhalation exposure to the powdered compound or aerosols from solutions. |
| Eye Protection | Safety Goggles with Side Shields | To protect eyes from splashes or airborne particles of the compound. |
| Hand Protection | Nitrile Gloves (double-gloving recommended) | To prevent skin contact. Check for any breaches in the gloves before and during use. |
| Body Protection | Full-Length Laboratory Coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling the solid compound outside of a fume hood to prevent inhalation of fine particles. |
Operational Plan: From Receipt to Use
A systematic workflow is critical to safely manage this compound within the laboratory. The following diagram and procedural steps outline the recommended operational plan.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
